SETHOXYDIM
Description
Evolution of Research Perspectives on Sethoxydim (B610796)
The research perspectives on this compound have evolved significantly since its introduction. Initially, studies primarily focused on its efficacy as a herbicide, its mode of action, and the physiological basis for its selectivity ashs.orgcornell.eduoup.com. Early research correctly identified ACCase as the target enzyme cornell.edunih.gov. However, the understanding of the precise mechanism of action and selectivity has deepened over time. For example, while membrane lipid alteration was initially suggested, later research confirmed the inhibition of fatty acid biosynthesis via ACCase as the primary mechanism ashs.org.
A major evolution in research has been the extensive focus on herbicide resistance. The widespread use of ACCase inhibitors, including this compound, has led to the evolution of resistant weed populations agriculturejournals.czmdpi.comnih.gov. Consequently, a significant portion of academic research has shifted to understanding the genetic and biochemical mechanisms of this compound resistance, such as target-site mutations in the ACCase gene (e.g., the Ile to Leu substitution at position 1781) and non-target site mechanisms like enhanced metabolism agriculturejournals.czresearchgate.netuga.eduuga.edu. Research has also explored the molecular basis of resistance, including gene amplification and altered target sites nih.govnih.gov.
Furthermore, research perspectives have expanded to include the environmental fate and behavior of this compound orst.eduresearchgate.net. Studies have investigated its degradation in soil and water, its persistence, and its potential for leaching orst.eduresearchgate.net. The stability of this compound and its degradation products in various environmental conditions, such as light, moisture, and pH, has also been a subject of research researchgate.net.
More recently, research has explored novel applications and interactions of this compound, such as its potential use in enhancing lipid production in microorganisms through metabolic network rewiring nih.gov and its effects on plant anatomy and physiology under stress conditions awsjournal.orgresearchgate.net. Studies also investigate the co-application of this compound with other pesticides and their effects on crop yield scirp.org.
Significance of this compound in Contemporary Academic Studies
This compound continues to be significant in contemporary academic studies for several key reasons. Its well-defined mode of action as an ACCase inhibitor makes it a valuable tool for studying lipid biosynthesis in plants and other organisms cornell.edunih.govnih.gov. Research on this compound contributes to the fundamental understanding of this essential metabolic pathway.
The widespread issue of herbicide resistance keeps this compound at the forefront of weed science research agriculturejournals.czmdpi.comuwa.edu.au. Academic studies utilize this compound to investigate the mechanisms of resistance evolution, the genetic basis of resistance, and the development of strategies to manage resistant weed populations agriculturejournals.czmdpi.comresearchgate.netuga.eduuga.edu. This includes research into detecting resistance, understanding cross-resistance patterns with other ACCase inhibitors, and exploring integrated weed management approaches agriculturejournals.czuga.eduhracglobal.com.
This compound is also relevant in studies focusing on crop tolerance and the development of herbicide-resistant crops through traditional breeding or modern molecular techniques nih.govresearchgate.netuga.eduuga.edu. Research on this compound-resistant crops, such as maize and seashore paspalum, provides insights into the genetic modifications conferring resistance and their effectiveness nih.govnih.govresearchgate.netuga.eduuga.edu.
Furthermore, studies on the environmental fate and impact of this compound contribute to the broader understanding of pesticide behavior in the environment and inform sustainable agricultural practices orst.eduresearchgate.net. Research into the effects of this compound on plant physiology and anatomy under different environmental conditions also remains an area of interest awsjournal.orgresearchgate.net.
Contemporary research findings often involve detailed analyses of plant responses to this compound at the physiological, biochemical, and molecular levels. For example, studies have quantified the absorption and translocation of this compound in different plant species ashs.orgoup.com.
Below is a table illustrating differences in this compound metabolism between tolerant and sensitive species, based on research findings:
| Species | % 14C as this compound in Leaves (6 hours) | % 14C as this compound in Apical/Basal Leaves and Roots (6 hours) | Tolerance Level |
| Centipedegrass | 83% | 1% | Tolerant |
| Goosegrass | Not specified for treated leaves | 81% - 98% | Sensitive |
Data derived from research on the absorption, translocation, and metabolism of this compound ashs.org.
Another area of contemporary research involves evaluating the efficacy of this compound, sometimes in combination with other substances or under varying environmental conditions. For instance, studies have assessed weed control percentages with this compound applied alone or in combination with adjuvants researchgate.netnotulaebiologicae.ro.
| Application Method | Italian Ryegrass Control at Location A (%) | Italian Ryegrass Control at Location B (%) |
| This compound alone | 68% | 93% |
| This compound + Bentazon (Spray Application Technique) | 61% | 83% |
| This compound + Bentazon (Other Methods) | 35% - 43% | 43% |
Illustrative data based on research comparing application methods researchgate.net. Actual values may vary depending on specific experimental conditions and locations.
Research also delves into the molecular basis of resistance, identifying specific mutations in the ACCase gene that confer resistance researchgate.netuga.eduuga.edu.
This compound's role as a case study for understanding herbicide mode of action, the evolution and mechanisms of herbicide resistance, and strategies for weed management ensures its continued significance in academic research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H29NO3S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-(N-ethoxy-C-propylcarbonimidoyl)-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3 |
InChI Key |
CSPPKDPQLUUTND-UHFFFAOYSA-N |
SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O |
boiling_point |
>90 °C at pressure 3X10-5 mm Hg |
Color/Form |
Oily liquid |
density |
1.043 g/mL at 25 °C |
physical_description |
Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide. Odorless liquid; [HSDB] |
solubility |
Solubility in water, 25 mg/L at 20 °C, pH 4 In water, 4,700 mg/L at 20 °C, pH 7 Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. |
vapor_pressure |
0.00000016 [mmHg] 1.6X10-7 mm Hg at 20-25 °C |
Origin of Product |
United States |
Mechanistic Investigations of Sethoxydim Action
Biochemical Pathway Inhibition by Sethoxydim (B610796)
This compound exerts its primary effect by inhibiting a key enzyme in the fatty acid biosynthesis pathway invasive.orgchemicalwarehouse.comcornell.edu.
The central target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase) invasive.orgwikipedia.orgcornell.eduoup.comuga.eduresearchgate.net. ACCase catalyzes the first committed step in de novo fatty acid synthesis, the carboxylation of acetyl-CoA to form malonyl-CoA cornell.eduuga.eduresearchgate.netpnas.org. By inhibiting this enzyme, this compound effectively halts the production of malonyl-CoA, a crucial building block for fatty acid synthesis uga.eduscielo.br.
ACCase exists in different isoforms in plants: a multi-subunit (prokaryotic) form and a multifunctional (eukaryotic) form oup.comuga.edu. In most plants, the multi-subunit form is found in plastids and is involved in de novo fatty acid synthesis, while the multifunctional form is typically cytosolic and involved in fatty acid elongation and the biosynthesis of certain secondary metabolites like flavonoids oup.comresearchgate.netoup.comscielo.br.
A key aspect of this compound's selectivity is its differential inhibition of these ACCase isoforms invasive.orgoup.comuga.edureddit.com. Grasses (Poaceae) are particularly susceptible to this compound because they possess the multifunctional form of ACCase in their plastids, in addition to the cytosolic form oup.comuga.eduoup.com. This plastidial multifunctional ACCase in grasses is highly sensitive to this compound oup.comoup.com. In contrast, most dicotyledonous plants primarily have the multi-subunit ACCase in their plastids, which is generally insensitive to this compound invasive.orgoup.comoup.comscielo.br. This difference in plastidial ACCase composition is a major basis for the selective herbicidal action of this compound against grasses invasive.orgoup.comscielo.brreddit.compressbooks.pub.
However, there are exceptions; some dicots, like soybean (Glycine max) and Brassica napus, have been reported to contain a sensitive multifunctional ACCase isoform in their plastids oup.comresearchgate.netoup.com. Studies have shown that this compound can inhibit plastidial ACCase activity in soybean, leading to reduced fatty acid synthesis and altered lipid content oup.comresearchgate.net.
Research has also investigated the resistance to this compound in certain grass species and maize hybrids, which can involve altered herbicide-resistant ACCase isoforms uga.edunih.govacs.org. For instance, studies in maize have identified different ACCase isozymes with varying degrees of resistance to this compound nih.govacs.org.
ACCase inhibitors, including this compound, are known to bind to the carboxyltransferase (CT) domain of the multifunctional ACCase enzyme uga.edupnas.orgoup.comcambridge.org. This domain is responsible for transferring the carboxyl group from carboxybiotin to acetyl-CoA pnas.org. Resistance to this compound in some grass species has been linked to specific amino acid substitutions within the CT domain of the plastidial multifunctional ACCase uga.edupnas.orgoup.comcambridge.org. A common mutation conferring resistance is the substitution of isoleucine by leucine (B10760876) at position 1781 in the CT domain uga.edupnas.orgoup.com. Other mutations in the CT domain, such as at positions 2027 and 2041, have also been associated with resistance to ACCase inhibitors, including this compound, exhibiting varied cross-resistance patterns uga.edupnas.orgcambridge.org. These mutations are thought to alter the binding site, reducing the affinity of the enzyme for the herbicide molecule uga.edupnas.org.
The inhibition of ACCase by this compound has significant downstream effects on plant metabolism, primarily impacting lipid synthesis and membrane integrity invasive.orgchemicalwarehouse.comcornell.edu.
By blocking the production of malonyl-CoA, this compound directly inhibits the de novo synthesis of fatty acids, which primarily occurs in the plastids of plant cells cornell.eduuga.eduresearchgate.netpnas.orgscielo.br. Fatty acids are essential components for the synthesis of various lipids required for plant growth and development scielo.brmontana.edu. Studies have demonstrated a reduction in fatty acid synthesis activity in susceptible plants treated with this compound oup.comresearchgate.net.
Data from experiments on soybean showed a decrease in fatty acid synthesis activity in herbicide-treated plants compared to controls oup.com.
| Species | Treatment | Fatty Acid Synthesis Activity (µmol g⁻¹ FW) |
| Soybean | Control | ~47 |
| Soybean | This compound (10⁻⁵ M) | ~33 (30% reduction) |
| N. sylvestris | Control | ~21 |
| N. sylvestris | This compound (10⁻³ M) | Unaffected |
Data derived from oup.com.
This inhibition of fatty acid synthesis leads to a deficiency in the building blocks required for lipid production uga.eduscielo.br.
Changes in fatty acid composition, such as a decrease in polyunsaturated fatty acids and an increase in saturated fatty acids, have been observed in susceptible plants treated with this compound oup.com. For example, in soybean, this compound treatment led to a marked decrease in linolenic acid and a significant increase in palmitic acid oup.com.
| Fatty Acid | Control Soybean Leaves (%) | This compound-Treated Soybean Leaves (%) |
| C16:0 | 6.7 | 20 |
| Linolenic | 67 | 50 |
Data derived from oup.com.
Downstream Metabolic Consequences of ACCase Inhibition
Impact on Fatty Acid Biosynthesis Pathways
Cellular and Subcellular Responses to this compound Exposure
The primary mode of action of this compound, the inhibition of ACCase, directly impacts lipid synthesis, which in turn affects the structural integrity and function of cellular and subcellular components, particularly in actively growing meristematic tissues where lipid synthesis is critical for membrane formation cornell.eduinvasive.org.
Impact on Organelle Integrity and Function
Inhibition of fatty acid synthesis by this compound prevents the production of phospholipids, which are essential components of cell membranes cornell.edu. This disruption leads to a failure of cell membrane integrity, particularly evident in regions of active growth cornell.eduinvasive.org. Electron microscopy studies on johnsongrass (Sorghum halepense) treated with this compound revealed alterations and abnormalities in cellular activity as early as six hours after treatment, with observed deterioration of membranes nih.gov. As exposure time increased, cellular degradation became more pronounced, including the outward extension of nuclear membranes and plasmolysis of the protoplasm after 72 hours nih.gov. The cell walls, plasma membranes, and plasmodesmata were also influenced by this compound treatment nih.gov.
Beyond general cellular membranes, this compound also significantly impacts chloroplasts. Studies on barley seedlings showed that this compound inhibits chloroplast biogenesis at all developmental stages, from proplastids to mature chloroplasts oup.comcambridge.org. This includes effects on thylakoid synthesis, thylakoid multiplication, and grana formation oup.com. This compound has also been observed to affect chloroplast replication, resulting in treated mesophyll cells containing significantly fewer chloroplasts compared to control plants oup.comcambridge.org.
Influence on Photosynthetic Processes and Chloroplast Function
This compound's impact on chloroplasts extends to photosynthetic processes. Treatment with this compound has been shown to reduce chlorophyll (B73375) and lipid contents in plant leaves cambridge.orgnih.govfrontiersin.org. Lipid synthesis, particularly through chloroplast homomeric ACCase activity, is affected, leading to a deficiency in malonyl-CoA, which in turn reduces fatty acid synthase (FAS) activity nih.govfrontiersin.org.
While this compound's primary target is ACCase, located in plastids, its effects can indirectly influence photosynthetic machinery. In Chlorella vulgaris, a unicellular green alga, a commercial formulation of a this compound-based herbicide was found to cause damage to the photosynthetic machinery and membrane integrity, disabling the oxygen evolution complex of photosystem II within minutes of exposure and completely inhibiting oxygen production nih.gov. However, the study noted that this compound alone, without the formulation's additives, had no effect on the photosystem nih.gov.
Interestingly, this compound treatment has been observed to increase phenylalanine ammonia (B1221849) lyase (PAL) activity, leading to the accumulation of cinnamic acid, naringenin, and anthocyanins nih.govfrontiersin.org. The accumulation of anthocyanins appears to play a protective role, potentially reducing the damaging effects of herbicide stress nih.govfrontiersin.org.
Molecular Signaling and Gene Expression Modulation
Herbicide exposure can trigger various molecular responses in plants, including changes in gene expression and protein profiles.
Transcriptomic Responses to this compound
Transcriptome analysis has been employed to understand the molecular mechanisms underlying the effects of this compound. In a study investigating the synergistic effect of this compound and a mycoherbicide on green foxtail (Setaria viridis), transcriptome analysis revealed that this compound induced ABA-activated signaling pathways and the expression of a bZIP transcription factor 60 (TF bZIP60) in herbicide-sensitive plants oup.com. This induction was associated with improved biocontrol efficacy oup.com. Exogenous application of ABA also enhanced bZIP60 expression and improved biocontrol efficacy, supporting the role of ABA and bZIP60 in the plant's response to this compound and interaction with the mycoherbicide oup.com.
Proteomic Changes Induced by this compound
Epigenetic Modifications Associated with this compound Exposure
Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. researchgate.netlibretexts.orgcornous.combiomodal.com These modifications, including DNA methylation, histone modifications, and the involvement of non-coding RNAs, play a critical role in regulating gene expression and can be influenced by environmental factors, including exposure to pesticides. researchgate.netcornous.combiomodal.comfrontiersin.org
In plants, epigenetic mechanisms contribute to developmental processes and can mediate responses to environmental stresses. cornous.com Stress-induced epigenetic changes can lead to altered expression of specific genes, potentially conferring a selective advantage. researchgate.net While these changes are often transient, in some cases, they can be carried over multiple generations. researchgate.netfrontiersin.org
Research into herbicide resistance has suggested the possibility that herbicide stress could unleash epigenetic gene expression. researchgate.netuv.mx Although detailed studies specifically delineating the epigenetic modifications directly induced by this compound exposure are limited in the currently available literature, the general understanding of herbicide-plant interactions and epigenetic regulation provides a framework for potential associations.
For instance, studies on the effects of various herbicides, including this compound, have shown increased expression levels of certain cytochrome P450 (CYP) genes in plants. researchgate.net CYP enzymes are known to be involved in herbicide detoxification, a key non-target-site resistance mechanism. uv.mxnih.gov Changes in histone modification and DNA methylation are known to affect the expression of stress-responsive genes, including those involved in detoxification pathways. researchgate.net This suggests a potential, albeit indirect, link where this compound-induced stress could trigger epigenetic changes that influence the expression of detoxification genes like CYP450s, contributing to herbicide tolerance or resistance.
Epigenetic modifications, such as DNA methylation at CpG sites and various histone modifications (including methylation, acetylation, phosphorylation, and ubiquitination), can alter chromatin structure, affecting the accessibility of DNA to transcription factors and thus regulating gene expression. libretexts.orgbiomodal.comcd-genomics.comresearchgate.net DNA methylation often leads to gene silencing, while histone acetylation is generally associated with open chromatin and gene activation. biomodal.comresearchgate.net Histone methylation can either activate or repress transcription depending on the specific modification and its location. cd-genomics.comresearchgate.net
While the precise epigenetic landscape modulated by this compound requires further dedicated investigation, the broader context of herbicide-induced stress and the known involvement of epigenetic mechanisms in plant stress responses and the regulation of detoxification pathways highlight this as a potential area of impact.
Due to the limited availability of specific data tables detailing this compound-induced epigenetic modifications in the consulted sources, a comprehensive data table for this subsection cannot be provided at this time. Further research is needed to elucidate the specific epigenetic changes associated with this compound exposure and their functional consequences in plants.
Metabolism and Transformation of Sethoxydim
Biotransformation Pathways in Target Organisms
The biotransformation of sethoxydim (B610796) in target organisms is a complex process aimed at detoxifying the compound. Studies in various plants, including soybeans, alfalfa, sugar beets, and tomatoes, have revealed a myriad of metabolites resulting from different metabolic reactions. epa.govepa.gov In animals like goats, similar metabolic processes involving oxidation, demethylation, hydroxylation, de-ethoxylation, and rearrangement have been observed. epa.gov
Phase I Metabolic Reactions
Phase I metabolism typically involves reactions that introduce or expose functional groups on the herbicide molecule, making it more polar and often preparing it for subsequent Phase II reactions. nih.govslideshare.netdrughunter.com For this compound, key Phase I reactions include oxidation and hydroxylation. epa.govepa.gov
Oxidation reactions are among the most common transformations of xenobiotics in plants and can lead to either detoxification or activation of the herbicide. unl.edu In the case of this compound, oxidation of the sulfur atom to form the sulfoxide (B87167) and sulfone metabolites has been reported. epa.gov Hydroxylation, which involves the introduction of a hydroxyl group (-OH) into the molecule, is another significant Phase I reaction. epa.govepa.govunl.edu This often occurs on the ring structure of this compound. epa.gov These reactions increase the polarity of this compound and its metabolites.
Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a crucial role in the Phase I metabolism of many xenobiotics, including herbicides, in both plants and animals. unl.eduresearchgate.netyoutube.commdpi.com These enzymes catalyze oxidative reactions, such as hydroxylation, and are often membrane-bound, with xenobiotic metabolism occurring in the endoplasmic reticulum. unl.edumdpi.com Studies suggest that P450-mediated metabolism is responsible for resistance to several herbicides, including acetyl-CoA carboxylase inhibitors like this compound, in various weed species. researchgate.netnih.gov While specific details on the exact P450 enzymes involved in this compound metabolism can be complex and vary between species, their general role in the oxidation and hydroxylation of the this compound molecule is consistent with typical herbicide detoxification pathways. unl.eduresearchgate.net
Oxidation and Hydroxylation Mechanisms
Phase II Conjugation Reactions
Phase II metabolism involves the conjugation of the herbicide or its Phase I metabolites with endogenous hydrophilic molecules. nih.govslideshare.netdrughunter.com This process significantly increases water solubility, facilitating excretion and generally leading to detoxification. nih.govnottingham.ac.ukuomus.edu.iq For this compound, glucosylation and glutathione (B108866) conjugation are important Phase II pathways. grdc.com.auresearchgate.net
Glucosylation involves the attachment of a glucose molecule to the herbicide or its metabolite. This is a common detoxification route for herbicides in plants, often following an initial hydroxylation step mediated by P450s. researchgate.netfrontiersin.org The resulting glucose conjugates are typically non-toxic. frontiersin.org
Glutathione conjugation is another significant Phase II reaction where the tripeptide glutathione is attached to the herbicide molecule, catalyzed by glutathione S-transferases (GSTs). nih.govdrughunter.comuomus.edu.iqgrdc.com.auresearchgate.netfrontiersin.org This pathway is important for detoxifying electrophilic compounds. uomus.edu.iq In plants, GSTs are known to be involved in herbicide detoxification and can facilitate the compartmentalization of herbicide conjugates. researchgate.netfrontiersin.org Rapid metabolism via glutathione conjugation has been observed for other herbicides, with the glutathione conjugate being a major metabolite. frontiersin.org
The culmination of Phase II reactions is the formation of conjugated metabolites. These metabolites, such as glucosides and glutathione conjugates, are significantly more polar and water-soluble than the parent compound or its Phase I metabolites. nih.govuomus.edu.iq In the case of this compound, polar conjugates have been observed in studies, particularly in tolerant plant species. ashs.org These conjugated metabolites are often sequestered in vacuoles or incorporated into the cell wall in plants, effectively removing them from sites of herbicidal action and contributing to tolerance. researchgate.net In animals, these water-soluble conjugates are readily excreted, primarily in urine and feces. rayfull.combayer.com.au Studies in soybeans have identified conjugated metabolites as a significant portion of the total radioactive residues. epa.gov
Data from a study on this compound metabolism in centipedegrass (tolerant) and goosegrass (susceptible) illustrates the difference in metabolite formation. After 6 hours, a significant proportion of the radioactivity in centipedegrass treated leaves was found as a polar conjugate (Peak A), while in goosegrass, a much higher percentage remained as the parent this compound. ashs.org
| Species | Time After Treatment (hours) | % this compound | % Peak A (Polar Conjugate) | % Peak B (Unknown Metabolite) |
| Centipedegrass | 6 | 1 | 83 | 16 |
| Goosegrass | 6 | 81-98 | Not specified | Not specified |
Note: Data adapted from a study on this compound metabolism in centipedegrass and goosegrass. ashs.org
This table demonstrates the rapid formation of a polar conjugate in the tolerant species (centipedegrass) compared to the susceptible species (goosegrass), where the parent compound persists. ashs.org This difference in the rate and extent of metabolism, particularly the formation of conjugated metabolites, is a key mechanism of selectivity and tolerance to this compound in different plant species. ashs.org
Glucosylation and Glutathione Conjugation
Microbial Degradation and Biotransformation in Environmental Compartments
Microbial metabolism is a primary mechanism for the breakdown of this compound in various environmental compartments, particularly in soil. invasive.orginvasive.org This biological process involves the transformation of the parent compound by microorganisms, leading to the formation of various degradation products.
Aquatic Microbial Activity in this compound Transformation
This compound can also be degraded by microbial action in water. usda.gov While photodegradation is often rapid in aquatic environments, microbial degradation also contributes to the dissipation of this compound in water bodies. ufl.eduufl.edu In anaerobic aquatic environments, this compound has been shown to degrade rapidly with a half-life of less than one day, although complete mineralization to CO2 can be a slower process. usda.gov
Identification of Microbial Degradation Products
Numerous degradation products of this compound have been identified in soil and other matrices. invasive.orginvasive.org In soil, the predominant microbial degradates are the sulfoxide and sulfone derivatives of the parent compound, often referred to as this compound sulfoxide (MSO) and this compound sulfone (MSO2). epa.gov These metabolites are structurally similar to this compound and retain the 2-cyclohexen-1-one (B156087) moiety. The formation of MSO in soil follows first-order kinetics, with a reported half-life of 0.56 days. Microbial oxidation is identified as a major degradation route for this compound sulfoxide in soil. Other structurally similar compounds have also been identified as degradation products in anaerobic aquatic environments. usda.gov
Photodegradation Pathways and Products
Photodegradation, the breakdown of compounds by light, is another significant process contributing to the dissipation of this compound in the environment, particularly in water and on surfaces exposed to sunlight. invasive.orginvasive.orgufl.eduufl.edu
Direct Photolysis of this compound
Direct photolysis occurs when the this compound molecule absorbs light energy, leading to its transformation. researchgate.net this compound is readily degraded by light. invasive.orginvasive.org In water, photodegradation can occur rapidly, with half-lives reported to be as short as less than one hour under sunlight or simulated sunlight radiation. invasive.orgorst.eduufl.edunih.govdocksci.com The rapid degradation rate in water is supported by a relatively high quantum yield value. nih.govdocksci.com On soil surfaces, photodegradation also occurs, typically within a few hours. invasive.orgorst.edu Studies on model surfaces like silica (B1680970) gel plates have shown very rapid photodegradation, with a half-life of approximately 5.0 minutes for this compound under simulated solar radiation. researchgate.netcsic.es Photoreduction of the oxime ether moiety is a main transformation process during photodegradation, leading to the formation of a dealkoxylated derivative. researchgate.netcsic.es
Indirect Photodegradation Mechanisms
Indirect photodegradation involves the reaction of this compound with photochemically produced species in the environment, such as reactive oxygen species, which are generated when natural substances in the matrix absorb light. researchgate.netnih.gov While direct photolysis is a primary route, indirect processes can also contribute to this compound degradation, particularly on surfaces like silica gel plates where degradation rates were higher compared to glass disks under simulated solar irradiation. csic.es The composition of natural waters can influence the photolytic behavior of this compound. csic.esresearchgate.net For instance, the presence of humic acids can retard the photolytic degradation rate, while ferric ions can potentially decrease the half-life, possibly due to complex formation. researchgate.netcsic.es
During photodegradation, various transformation reactions occur, including cleavage and isomerization of the N-O bond of the oxime group, oxidation of the sulfur atom, oxidative C-S bond cleavage, and Beckmann rearrangement followed by intramolecular cyclization. nih.govdocksci.com These processes lead to the formation of numerous photoproducts. nih.govdocksci.com Isomerization of the oxime ether bond can lead to the formation of the Z-isomer, and oxidation of the sulfur atom results in the corresponding sulfoxides. researchgate.netcsic.es The distribution of these photoproducts can be influenced by the environmental matrix. researchgate.netresearchgate.net
Here is a summary of this compound degradation half-lives in different environmental compartments:
| Environmental Compartment | Degradation Mechanism | Reported Half-Life Range | Source(s) |
| Soil | Microbial Metabolism & Photolysis | Few hours to 25 days | invasive.orginvasive.orgorst.edu |
| Soil | Microbial Metabolism | ~25 days (average) | invasive.orginvasive.org |
| Soil | Photodegradation | < 4 hours | invasive.orgorst.edu |
| Soil (Silica gel model) | Photodegradation | ~5.0 minutes | researchgate.netcsic.es |
| Water | Photodegradation | < 1 hour | invasive.orgorst.eduufl.edunih.govdocksci.com |
| Water (Ultrapure) | Photodegradation (Simulated) | ~1 hour / ~59.8 min | nih.govdocksci.comresearchgate.net |
| Water (Ultrapure) | Photodegradation (Natural) | ~82.1 min | researchgate.net |
| Water (River) | Photodegradation (Natural) | ~437 min | researchgate.net |
| Anaerobic Aquatic | Degradation | < 1 day | usda.gov |
Identification and Characterization of Photoproducts
The photodegradation of this compound leads to the formation of numerous by-products. Studies utilizing techniques such as high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Qtof-MS) have been instrumental in separating and identifying these photoproducts. Ten photoproducts were detected and identified in one study investigating the aqueous photodegradation of this compound under simulated sunlight radiation. docksci.comnih.govcsic.es The main phototransformation processes involve modifications to the oxime ether bond and oxidation of the sulfur atom. csic.esresearchgate.netresearchgate.netresearchgate.net
Isomerization of Oxime Ether Bond
One of the key photochemical transformations of this compound is the isomerization of the oxime ether double bond. csic.esresearchgate.netresearchgate.netcsic.es this compound primarily exists as the (E)-isomer. Under irradiation, isomerization to the less stable (Z)-isomer can occur. docksci.comcsic.es The Z-isomer of this compound has been detected as a photoproduct, appearing at a shorter retention time in chromatograms compared to the parent compound, suggesting increased polar character. docksci.com This isomerization is likely facilitated by simulated radiation in aqueous solutions, as the E-isomer appears comparatively more stable in such conditions in the dark. docksci.com This process involves the isomerization of the N-O bond of the oxime. nih.govresearchgate.netresearchgate.net
Oxidation of Sulfur Atom
Oxidation of the sulfur atom is another significant photodegradation pathway for this compound. nih.govcsic.esresearchgate.netresearchgate.netcsic.es This process leads to the formation of this compound sulfoxides. docksci.comresearchgate.netresearchgate.netcsic.es The presence of an additional oxygen atom in these photoproducts, resulting in a 16 Da mass increase relative to the molecular ion of this compound, supports the occurrence of oxidation on the sulfur atom. docksci.com Sulfoxidation is a common transformation for cyclohexanedione (CHD) herbicides containing a sulfur atom and can occur through both biotic and abiotic processes. docksci.com The oxidation of the sulfur atom creates a new chiral center. docksci.com Different isomers of this compound sulfoxide have been identified as photoproducts. docksci.com Further oxidation can lead to the formation of sulfone derivatives. docksci.comuni.lu
Cleavage of Oxime Ether Bond and Beckmann Rearrangement
Cleavage of the oxime ether bond is also a notable photodegradation pathway for this compound. nih.govresearchgate.netresearchgate.netresearchgate.net This cleavage can be followed by a Beckmann rearrangement and subsequent intramolecular cyclization. nih.govresearchgate.netresearchgate.net The formation of the imine of this compound has been observed as a photoproduct, resulting from the cleavage of the N-O bond of the oxyimino group. docksci.comresearchgate.net This imine by-product has been previously detected among this compound degradation products upon exposure to light. docksci.com
Influence of Environmental Factors on Photodegradation Kinetics
The photodegradation rate of this compound is influenced by various environmental factors. Studies have investigated the photolytic behavior of this compound under simulated solar radiation in different media, including water and on surfaces mimicking soil and plant leaves. researchgate.netcsic.escore.ac.ukcsic.es
Photolytic degradation of this compound has been shown to be rapid. researchgate.netcsic.escore.ac.ukcsic.es The degradation rate can be enhanced in certain environments. For instance, photodegradation was found to be faster in leaf models compared to water. researchgate.netcsic.escore.ac.ukcsic.es Half-lives for this compound photodegradation ranged from 8.0 to 20.5 minutes in leaf models, while in water, half-lives were approximately 59.8 minutes under simulated solar radiation. researchgate.netresearchgate.netcsic.escore.ac.ukcsic.escsic.es The fastest degradation rates were observed on silica gel plates, with a half-life of 5.0 minutes. researchgate.netcsic.escore.ac.ukcsic.es
The composition of water can also strongly influence the photodegradation rate of this compound-lithium, with higher half-lives observed in natural waters compared to ultrapure water. researchgate.netcsic.es River water, for example, showed a lower degradation rate than ultrapure water. researchgate.netcsic.es The presence of substances like humic acids in natural waters can retard the photolytic degradation. csic.es
Furthermore, the presence of additives in commercial formulations can affect the photolysis rate. Additives in the commercial formulation Poast® accelerated the photolysis of this compound by a factor of 3 in one study. nih.govcsic.es While nitrate (B79036) and calcium ions had no observed effect on the photodegradation rate, ferric ions resulted in a significant decrease in the half-life of this compound, possibly due to complex formation. nih.govcsic.es Alkaline conditions and adsorption on solid surfaces have also been reported to enhance this compound degradation. cambridge.org
The rapid photodegradation of this compound in various environments suggests that photolysis is an important pathway for its dissipation. researchgate.netresearchgate.netcsic.escore.ac.ukcsic.es
Here is a summary of photodegradation half-lives of this compound in different media:
| Medium | Half-life (minutes) | Light Source | Source |
| Ultrapure Water | 59.8 ± 0.2 | Simulated Solar | researchgate.netcsic.es |
| Ultrapure Water | 82.1 ± 0.7 | Natural Sunlight | researchgate.netcsic.es |
| Leaf Model | 8.0 - 20.5 | Simulated Solar | researchgate.netcsic.escore.ac.ukcsic.es |
| Soil Model (Silica gel) | 5.0 | Simulated Solar | researchgate.netcsic.escore.ac.ukcsic.es |
| River Water | 135.5 ± 0.3 | Simulated Solar | researchgate.netcsic.es |
| River Water | 437 | Natural Sunlight | researchgate.net |
| Natural Waters (general) | 82 - 437 | Natural Sunlight | researchgate.netcsic.es |
| Water (general) | Several hours | Sunlight | invasive.org |
| Aqueous media | < 1 hour | Light | invasive.org |
| Methanol (B129727) | 10 | UV light | csic.es |
Note: Half-life values can vary depending on specific experimental conditions, including light intensity, temperature, and initial concentration.
Ecological and Environmental Fate of Sethoxydim
Environmental Distribution and Persistence
The distribution and persistence of sethoxydim (B610796) in the environment are influenced by several factors, including its chemical properties and environmental conditions. This compound is water-soluble and does not bind strongly with soils, giving it the potential for mobility. invasive.orginvasive.org However, its rapid degradation generally limits extensive movement. invasive.org
Soil Adsorption, Desorption, and Leaching Dynamics
This compound's interaction with soil particles is characterized by low adsorption potential. invasive.org It is water-soluble and does not bind strongly to soil. invasive.orginvasive.org Adsorption to soil particles increases with increasing soil organic content. invasive.orginvasive.org Despite its potential for mobility due to weak binding and water solubility, significant off-site movement or water contamination by this compound has not been widely reported. invasive.orginvasive.org Studies have indicated that this compound leaches only in minimal amounts, occasionally reaching depths of 45 cm in certain soil types. invasive.org
The average half-life of this compound in soils typically ranges from four to five days, but can vary from a few hours to 25 days. invasive.orginvasive.org Degradation in soil occurs rapidly through microbial metabolism and photolysis. invasive.orginvasive.org Microbial metabolism is considered the primary means of degradation in soils, with reported half-lives averaging around 25 days due to this process. invasive.org
Aquatic Transport and Sediment Accumulation
This compound's water solubility and weak soil binding suggest a potential for movement into waterways. invasive.orginvasive.org However, rapid degradation, particularly by sunlight in water, limits its persistence in aquatic environments. invasive.orginvasive.org If this compound enters an open water body, it can be degraded by sunlight within a matter of hours. invasive.orginvasive.org While the potential for off-site movement and contamination of waterways exists due to its weak binding to soil particles, documented reports of water contamination by this compound are limited. invasive.orginvasive.org
Data regarding the accumulation of this compound in aquatic sediment is also relevant to understanding its aquatic transport and fate. One assessment estimated aquatic sediment concentrations following application. usda.gov
Volatilization Potential from Environmental Surfaces
This compound is not considered highly volatile when applied in the field. invasive.org However, its potential to volatilize can increase under certain conditions, including increasing temperature, increasing soil moisture, and decreasing clay and organic matter content. invasive.org
Impact on Non-Target Organisms (Excluding Humans)
The impact of this compound on organisms other than its target grass weeds is an important aspect of its environmental risk assessment. Studies have investigated its effects on soil microbes and aquatic life.
Effects on Soil Microbial Diversity and Function
Research has explored the response of soil microbial populations to this compound. At concentrations below 50 ppm, this compound has shown negligible impact on soil microbe populations. invasive.orgscilit.com Higher concentrations (e.g., 1000 ppm) have been reported to stimulate populations of soil actinomycetes and bacteria, while fungal populations showed little change. invasive.orgscilit.com
Studies investigating the effects of herbicides, including this compound, on soil microbial biomass and diversity have indicated that this compound, when applied at recommended rates, may not consistently have significant negative effects on microbial carbon or diversity. researchgate.netcdnsciencepub.comcdnsciencepub.com Some studies suggest that while diversity indices might not show significant differences, herbicide application can still lead to shifts in microbial community structure. researchgate.netcdnsciencepub.com
Furthermore, this compound has been reported to have no detrimental effect on biological nitrogen fixation (BNF) and soybean yields at recommended field rates. mdpi.comnih.gov
Influence on Aquatic Biota (e.g., Algae, Invertebrates, Fish)
This compound is generally considered to have low to moderate toxicity to aquatic organisms. orst.eduinvasive.org Acute toxicity studies have been conducted on various aquatic species.
Data on the toxicity of this compound to aquatic organisms includes LC50 values for fish such as bluegill sunfish and rainbow trout, as well as for Daphnia, an aquatic invertebrate. orst.eduinvasive.org
Interactive Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Endpoint | Concentration (mg/L) | Source |
| Bluegill sunfish | LC50 | 100 | orst.eduinvasive.org |
| Rainbow trout | LC50 | 32 | orst.eduinvasive.org |
| Daphnia | LC50 | 1.5 | orst.eduinvasive.org |
| Carp | LC50 | 1.6 | orst.edu |
Note: LC50 represents the concentration lethal to 50% of the test organisms.
In terms of its influence on algae, studies have shown that at low concentrations, this compound may not be toxic to algal growth but can significantly decrease their lipid content. researchgate.netufl.edu However, research using a commercial formulation of a this compound-based herbicide indicated that it could cause significant damage to the photosynthetic machinery and membrane integrity of Chlorella vulgaris, a unicellular green alga, inhibiting oxygen production at low concentrations. researchgate.net
The potential for bioconcentration of this compound in aquatic organisms is considered low. ufl.edu
Responses of Beneficial Arthropods and Pollinators
Studies on the impact of this compound on beneficial arthropods and pollinators indicate a generally low toxicity profile, although some research suggests potential indirect effects. This compound is considered practically non-toxic to honey bees orst.eduepa.govregulations.govwssa.net. Adverse effects to beneficial insects are not expected at maximum label rates epa.govregulations.govwssa.net.
However, some research suggests potential indirect negative impacts on pollinators, particularly lepidopterans (butterflies and moths). Decreasing grass cover with herbicides like this compound can have detrimental effects on lepidopteran pollinator diversity and abundance because many butterfly species rely on grasses as larval host plants researchgate.net. Additionally, studies using formulated herbicide products containing this compound have shown that caterpillars exposed to these formulations were significantly less likely to successfully pupate compared to unexposed caterpillars, resulting in a reduced number of adult butterflies xerces.org. This suggests that while the active ingredient itself may have low direct toxicity, the formulation could potentially impact non-target organisms xerces.orgresearchgate.net.
Data on the toxicity of this compound to honey bees (Apis mellifera) indicates a low acute toxicity.
| Organism | Endpoint | Value | Citation |
| Honey Bee | Acute LD₅₀ (oral) | > 10 μ g/bee | herts.ac.uk |
| Honey Bee | Acute LD₅₀ (48 hr) | 10 μ g/bee | wssa.net |
| Beneficial Insects (Lacewings) | Effect at 3160 g/ha | Harmless | herts.ac.uk |
| Beneficial Insects (Predatory mites) | Effect at 3160 g/ha | Moderately harmful | herts.ac.uk |
The certainty regarding the effects of this compound on pollinators has been classified as "possible," indicating some uncertainty and the need for further assessment of effects regulations.gov.
Bioconcentration and Biomagnification Potential in Ecosystems
Bioconcentration refers to the accumulation of a chemical in an organism from water, while biomagnification is the increasing concentration of a chemical in organisms at successively higher levels in a food chain. The potential for this compound to bioconcentrate and biomagnify in ecosystems is generally considered low due to its environmental fate properties.
This compound has a low octanol-water partition coefficient, suggesting a low potential for accumulation in fatty tissues regulations.gov. It is also readily degraded in the environment through microbial metabolism and photolysis herbiguide.com.auinvasive.orginvasive.org. The average half-life in soil is typically short, ranging from a few hours to 25 days invasive.orginvasive.org. In water, photodegradation can occur rapidly, with a half-life of less than 1 hour in direct sunlight orst.eduinvasive.orgepa.gov.
Accumulation in Terrestrial Food Chains
Based on its low persistence and low octanol-water partition coefficient, this compound is not expected to accumulate significantly in terrestrial organisms or biomagnify through terrestrial food chains regulations.govherbiguide.com.auinvasive.orgepa.gov. While pesticides can enter soil organisms like earthworms and potentially transfer to higher trophic levels, the rapid degradation of this compound limits its potential for such accumulation and transfer researchgate.net. Terrestrial food-chain bioaccumulation models suggest that chemicals with a low octanol-air partition coefficient (KOA) and relatively fast metabolism are less likely to biomagnify sfu.ca. Although specific data on this compound accumulation in terrestrial food chains is limited in the provided results, its general environmental fate characteristics suggest a low risk.
Trophic Transfer in Aquatic Ecosystems
This compound is considered moderately to slightly toxic to aquatic species orst.eduinvasive.org. However, its rapid degradation in water, particularly through photodegradation, reduces the likelihood of significant exposure and subsequent trophic transfer in aquatic ecosystems orst.eduinvasive.orgepa.gov. Direct application to aquatic ecosystems should be avoided, as application to flood-irrigated areas could potentially lead to water contamination herbiguide.com.au.
While pesticides can infiltrate water bodies and affect primary producers like algae, potentially leading to bioaccumulation and biomagnification through the aquatic food web, this compound's rapid degradation in water mitigates this risk beyondpesticides.org. Studies on the effects of a this compound-based herbicide formulation on a unicellular green alga (Chlorella vulgaris) showed significant damage to photosynthetic machinery, suggesting potential impacts on primary producers if the formulated product enters aquatic systems researchgate.net. However, the study also noted that this compound alone did not cause this effect, implying that other components of the formulation might be responsible researchgate.net.
The potential for bioconcentration in aquatic organisms is considered low ufl.edu.
Data on the toxicity of this compound to aquatic organisms:
| Organism | Endpoint | Value | Citation |
| Daphnia magna | 48-hr EC₅₀ | 75.7 ppm | epa.gov |
| Daphnia | 3-hour LC₅₀ | 1.5 mg/L | orst.eduinvasive.org |
| Bluegill sunfish | 96-hour LC₅₀ | 100 mg/L or 265 ppm | orst.eduinvasive.orgepa.govufl.edu |
| Rainbow trout | 96-hour LC₅₀ | 32 mg/L or 170 ppm | orst.eduinvasive.orgufl.edu |
| Carp | 96-hour LC₅₀ | 1.6 mg/L | orst.eduufl.edu |
| Freshwater fish | 96-hr LC₅₀ | > 100 ppm | epa.gov |
| Aquatic invertebrate | 48-hr EC₅₀ | 75.7 ppm | epa.gov |
Given its rapid degradation and low potential for bioconcentration, this compound is not expected to pose a significant hazard to aquatic organisms through trophic transfer under normal use conditions epa.govepa.gov.
Resistance Mechanisms and Management Strategies
Target-Site Resistance in Biotypes
Target-site resistance to ACCase-inhibiting herbicides like sethoxydim (B610796) is often conferred by specific mutations in the gene encoding the ACCase enzyme. nih.gov These mutations lead to amino acid substitutions in the enzyme's structure, particularly within the carboxyl transferase (CT) domain, which is the binding site for ACCase inhibitors. uga.edupnas.orgnih.gov
Mutations in the ACCase Gene
Mutations in the ACCase gene are a primary cause of target-site resistance to this compound and other ACCase inhibitors in various grass weed species. uga.edupnas.orgresearchgate.netoup.com Several specific amino acid substitutions within the CT domain of ACCase have been identified as conferring resistance. pnas.orgnih.gov
Identification of Specific Amino Acid Substitutions (e.g., Ile-1781-Leu, Asp-2078-Gly)
Specific amino acid substitutions at certain positions within the ACCase enzyme are well-documented mechanisms of this compound resistance. Two of the most commonly reported mutations are the substitution of isoleucine (Ile) with leucine (B10760876) (Leu) at position 1781 and aspartate (Asp) with glycine (B1666218) (Gly) at position 2078 (based on the Alopecurus myosuroides numbering). uga.edupnas.orgresearchgate.netcambridge.org
The Ile-1781-Leu substitution is a frequently observed mutation conferring resistance to ACCase inhibitors, including this compound, in various grass weed species such as Lolium rigidum, Avena fatua, Setaria viridis, and Alopecurus myosuroides. uga.eduoup.comresearchgate.netresearchgate.net This mutation is caused by a single base-pair change, often an adenine (B156593) to thymine (B56734) transversion, in the ACCase gene codon for position 1781. uga.eduresearchgate.net
The Asp-2078-Gly mutation is another significant target-site resistance mechanism to this compound. uga.edupnas.orgresearchgate.netawsjournal.org This substitution has been shown to confer a high level of resistance to this compound and cross-resistance to other ACCase-inhibiting herbicides in species like Lolium multiflorum and Phalaris minor. pnas.orgresearchgate.netoup.comawsjournal.orgnih.govresearchgate.netnih.gov
Other mutations in the ACCase gene at positions such as 1999, 2027, 2041, 2088, and 2096 have also been implicated in resistance to ACCase inhibitors, although their effect on this compound resistance can vary. pnas.orgnih.govresearchgate.netoup.comcambridge.org For instance, while some mutations at position 2041 can confer resistance to other ACCase inhibitors, plants with the Ile-2041-Thr mutation have been reported to be sensitive to this compound. cambridge.org Conversely, the Gly2096Ala mutation has been shown to result in cross-resistance to this compound. nih.gov
Here is a table summarizing some of the reported ACCase mutations associated with resistance to ACCase inhibitors, including those relevant to this compound:
| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Example Weed Species | This compound Resistance | References |
| 1781 | Ile | Leu | Lolium multiflorum, Alopecurus myosuroides, Phalaris minor, Setaria viridis, Avena fatua, Lolium rigidum | Yes | uga.eduoup.comresearchgate.netresearchgate.netnih.gov |
| 2078 | Asp | Gly | Lolium multiflorum, Phalaris minor, Eleusine indica | Yes | uga.edupnas.orgresearchgate.netoup.comawsjournal.orgnih.govresearchgate.netnih.gov |
| 2041 | Ile | Asn | Lolium multiflorum, Alopecurus myosuroides, Lolium rigidum | Variable/Partial pnas.org, Yes cambridge.org | pnas.orgresearchgate.netcambridge.org |
| 2096 | Gly | Ala | Lolium multiflorum, Alopecurus myosuroides | Yes oup.comnih.gov | pnas.orgoup.comnih.gov |
| 2088 | Cys | Arg | Lolium multiflorum, Alopecurus myosuroides | Yes oup.com | researchgate.netoup.com |
| 1999 | Trp | Cys/Leu/Ser | Lolium multiflorum, Alopecurus myosuroides | Variable nih.gov | pnas.orgnih.govresearchgate.netoup.com |
| 2027 | Trp | Cys | Lolium multiflorum, Alopecurus myosuroides | Partial pnas.org, No researchgate.net | pnas.orgnih.govresearchgate.netoup.comresearchgate.net |
Functional Characterization of Mutant ACCase Enzymes
Functional characterization of ACCase enzymes carrying resistance-endowing mutations provides insights into how these substitutions affect enzyme activity and interaction with herbicides. Studies using techniques such as in vitro enzyme assays have shown that mutant ACCase enzymes from resistant biotypes exhibit reduced sensitivity to this compound compared to the wild-type enzyme from susceptible plants. nih.govawsjournal.org The herbicide concentration required to inhibit 50% of enzyme activity (I50) is significantly higher for resistant ACCase variants. nih.govuppersouthplatte.org
For example, in a this compound-resistant Setaria faberi accession, the ACCase enzyme showed significantly higher resistance to this compound in vitro compared to susceptible accessions, indicating an altered enzyme target site. uppersouthplatte.org Similarly, in Eleusine indica, in vitro ACCase assays confirmed target-site resistance as the main cause of reduced susceptibility to ACCase inhibitors, with the Asp-2078-Gly mutation identified as the underlying molecular basis. awsjournal.org
The level of resistance conferred by a specific mutation can vary depending on the herbicide and the weed species. nih.govhracglobal.com The presence of heterozygous or homozygous mutant alleles can also influence the level of resistance observed at the whole-plant level. oup.comgrainsa.co.za
Structural Analysis of Resistant ACCase Variants
Structural analysis of resistant ACCase variants, while not explicitly detailed in the provided search results concerning this compound, is a crucial area of research for understanding the molecular basis of target-site resistance. Such studies, often employing techniques like X-ray crystallography, aim to determine the three-dimensional structure of the mutant enzyme and how the amino acid substitutions affect the herbicide binding site. This can reveal how the mutations sterically hinder herbicide binding or alter the conformation of the active site, leading to reduced inhibition. The clustering of resistance-endowing mutations within the CT domain, which contains the binding site for APP and CHD herbicides, supports the importance of structural changes in conferring resistance. pnas.org The Asp-2078-Gly mutation, for instance, is not directly within the binding site but is located near Ile-1781, and its substitution can significantly alter the structure of the binding site, impacting herbicide affinity. nih.gov
Non-Target-Site Resistance Mechanisms
In addition to target-site resistance, non-target-site resistance (NTSR) mechanisms also contribute to this compound resistance in weed populations. nih.govnih.govresearchgate.net NTSR is complex and can involve multiple genes and pathways. nih.gov
Enhanced Detoxification and Metabolism
Enhanced detoxification and metabolism of this compound is a significant NTSR mechanism. nih.govuppersouthplatte.orgnih.govuni.lu Resistant plants can metabolize the herbicide into less toxic or inactive compounds more rapidly than susceptible plants, reducing the amount of active herbicide that reaches the ACCase target site. nih.govnih.govnih.gov
Enzyme systems involved in herbicide metabolism-based resistance include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glucosyltransferases (GTs). nih.govuppersouthplatte.orgnih.gov These enzymes can catalyze various reactions such as hydroxylation, conjugation, and hydrolysis, leading to herbicide detoxification. nih.govuppersouthplatte.org
While this compound is considered less susceptible to enhanced metabolism compared to some other ACCase-inhibiting herbicides, this mechanism has been observed in this compound-resistant weed populations. nih.govresearchgate.net For example, studies on Lolium rigidum have indicated that enhanced metabolism contributes to resistance to ACCase inhibitors, including this compound. nih.govhracglobal.com In some cases, NTSR, likely due to enhanced metabolism, has been found to have a significant impact on resistance levels to this compound. nih.govmdpi.com
It is important to note that both TSR and NTSR mechanisms can occur together in the same weed biotype, leading to higher levels of resistance and broader cross-resistance patterns. nih.govhracglobal.com
Upregulation of Detoxifying Enzymes (e.g., P450s, GSTs)
Enhanced metabolism of this compound into less toxic compounds is a significant NTSR mechanism. This detoxification is often mediated by the increased activity or expression of specific enzyme families, notably cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govacs.org
Cytochrome P450s are a diverse superfamily of enzymes involved in the oxidative metabolism of a wide range of xenobiotics, including herbicides. peercommunityjournal.orgmdpi.com Upregulation of specific P450 genes can lead to increased rates of this compound breakdown, reducing the concentration of the active herbicide within plant cells. acs.orgnih.gov Research has indicated the participation of cytochrome P450s in the resistance to various herbicides, including those targeting ACCase. acs.org
Glutathione S-transferases are another key family of detoxification enzymes. nih.govresearchgate.netresearchgate.net GSTs catalyze the conjugation of glutathione to herbicides or their metabolites, making them more water-soluble and thus facilitating their detoxification and excretion or sequestration. nih.govresearchgate.netresearchgate.net While the direct involvement of GSTs specifically in this compound metabolism is not as extensively documented as for P450s, GSTs are broadly implicated in metabolic resistance to various herbicides. nih.govacs.orgmdpi.com Studies have shown that enhanced activities of GSTs can contribute to herbicide resistance. mdpi.comnih.govfrontiersin.org
Increased expression levels of detoxification genes, including P450s and GSTs, have been observed in herbicide-resistant weed strains compared to susceptible ones. nih.govfrontiersin.org This overexpression is considered a major mechanism through which pests develop resistance via increased metabolism of the herbicide. frontiersin.org
Sequestration and Compartmentalization Mechanisms
Sequestration and compartmentalization involve the isolation of the herbicide within specific cellular compartments, such as the vacuole, or by binding it to cellular components, effectively preventing it from reaching its target site. montana.edufaunajournal.commsstate.edu This removes the active herbicide from the cytoplasm where the ACCase enzyme is located. montana.edufaunajournal.com
Some plants have evolved the ability to limit the movement of herbicides within their cells or tissues. faunajournal.com This can involve binding the herbicide to molecules like plant sugars or actively transporting it into vacuoles. faunajournal.com While sequestration has been proposed as a resistance mechanism for various herbicides, including paraquat, the specific details and prevalence of this compound sequestration as a primary resistance mechanism in weeds are less widely reported compared to metabolic resistance. msstate.eduadelaide.edu.au However, the principle of isolating the herbicide from its target site remains a potential route to resistance. montana.edufaunajournal.com
Ecological and Evolutionary Dynamics of Resistance Development
The evolution and spread of this compound resistance are influenced by ecological and evolutionary factors, including selection pressure, the genetic basis of resistance, gene flow, and potential fitness costs associated with resistance traits.
Spread of Resistance Alleles in Populations
Herbicide resistance evolves when naturally occurring resistant individuals within a weed population survive herbicide application and reproduce, passing on the resistance traits to their progeny. researchgate.net Repeated use of herbicides with the same mode of action, like this compound, exerts strong selection pressure, increasing the frequency of resistance alleles in the population over time. montana.eduresearchgate.net
The initial frequency of resistance alleles in a weed population before herbicide exposure is a critical factor in how quickly resistance develops. nih.gov Even rare mutations conferring resistance can increase rapidly under intense selection pressure. nih.gov Studies have investigated the frequency of target-site resistance alleles in previously untreated populations, finding them at low but detectable frequencies. nih.govbiorxiv.org
Once resistance alleles are present, their spread within and between fields is facilitated by gene flow. bioone.org Gene flow, particularly through pollen and seed dispersal, can disseminate resistance traits across agricultural landscapes. bioone.org In cross-pollinated species, pollen-mediated gene flow can be a significant factor in the spread of resistance alleles, even over considerable distances. bioone.org Seed movement, through various means like wind, water, animals, and human activities, also contributes to the landscape-level spread of herbicide resistance. bioone.org
Fitness Costs Associated with Resistance
Fitness cost refers to a reduction in the growth, survival, or reproductive capacity of resistant individuals compared to susceptible individuals in the absence of the herbicide. frontiersin.orgbioone.orgscielo.br Evolutionary theory predicts that resistance traits, particularly those involving altered enzymes or metabolic pathways, may carry a fitness penalty due to pleiotropic effects (where a single gene affects multiple traits). researchgate.netbioone.orgcabidigitallibrary.org
The presence or absence of a fitness cost associated with this compound resistance can significantly impact the long-term dynamics of resistant populations. frontiersin.orgbioone.orgcabidigitallibrary.org If a significant fitness cost exists, the frequency of resistance alleles might decrease in the absence of this compound selection pressure, as susceptible individuals would be more competitive. cabidigitallibrary.org This could potentially be exploited in resistance management strategies, such as rotating to herbicides with different modes of action or implementing non-chemical control methods. frontiersin.org
However, fitness costs are not always observed and can vary depending on the specific resistance mechanism and the weed species. researchgate.netfrontiersin.orgbioone.org Some studies have reported no detectable fitness costs or even a higher fitness in certain this compound-resistant weed biotypes. researchgate.netfrontiersin.orgbioone.org Therefore, it is crucial to evaluate the fitness costs associated with specific cases of this compound resistance to develop effective management programs. frontiersin.orgbioone.org
Gene Flow and Hybridization in Resistance Dissemination
Gene flow, the movement of genetic material between populations, plays a critical role in the dissemination of herbicide resistance alleles. bioone.org As discussed earlier, both pollen and seed movement contribute to this process. bioone.org
Hybridization, the cross-pollination between different plant species or between crops and wild relatives, can also facilitate the transfer of resistance genes. bioone.org If a resistant weed species can hybridize with a susceptible weed species or a susceptible crop (in cases of herbicide-resistant crops), resistance traits can be transferred to previously susceptible populations. bioone.org For example, Italian ryegrass, a weed known to develop resistance to ACCase inhibitors like this compound, can hybridize with perennial ryegrass and rigid ryegrass, potentially leading to interspecific gene exchange and the spread of resistance. bioone.org Species with high rates of cross-pollination are generally more prone to accumulating diverse resistance mechanisms through gene flow and hybridization. nih.gov
Understanding the patterns and extent of gene flow and hybridization is crucial for predicting the spread of this compound resistance and designing effective strategies to contain it.
Research on Resistance Management Strategies
Research into managing resistance to ACCase inhibitors focuses on preventing the evolution and spread of resistant weed populations. This involves implementing diverse weed control practices that reduce the selection pressure exerted by repeated herbicide applications.
Rotational Approaches and Sequential Applications
Rotating herbicides with different mechanisms of action (MoAs) is a fundamental strategy for delaying the evolution of herbicide resistance. weedscience.orgcroplife.org.au For ACCase inhibitors, this means alternating their use with herbicides from other MoA groups that are effective against the target weed species. However, the effectiveness of rotating solely between different chemical families within the ACCase inhibitor group (FOPs, DIMs, and DENs) can be limited due to the potential for cross-resistance conferred by certain target-site mutations or non-target site mechanisms like enhanced metabolism. scielo.brscielo.brdoaj.org
Sequential applications, such as the "double-knock" approach involving two herbicides with different MoAs applied in sequence, can also be employed to control weed escapes and reduce the likelihood of resistant individuals setting seed. croplife.org.au
Integrated Management Systems for Resistance Mitigation
Integrated Weed Management (IWM) is considered a central and crucial approach for both proactively preventing and reactively managing herbicide resistance. scielo.brscielo.brdoaj.org IWM combines multiple weed control methods to reduce weed pressure and minimize reliance on a single control tactic. These methods can include:
Cultural Practices: Crop rotation, using cover crops, optimizing planting density, and adjusting planting dates to favor crop competitiveness over weeds. croplife.org.aucambridge.org
Mechanical Control: Tillage (where appropriate in the cropping system) and manual weed removal.
Biological Control: Utilizing natural enemies of weeds.
Chemical Control: Strategic use of herbicides with different MoAs, including tank mixes and sequential applications, at appropriate rates and timings. croplife.org.au The increasing reliance on pre-emergence (PRE) herbicides with residual activity is also a trend in managing weeds resistant to post-emergence (POST) herbicides like ACCase inhibitors. cambridge.orgnih.gov
Implementing an IWM system helps to reduce the selection pressure for resistance to any single herbicide MoA by diversifying the control tactics. scielo.brscielo.brdoaj.org
Discovery of Novel Resistance-Breaking Compounds
The evolution of herbicide resistance highlights the need for the discovery and development of new herbicides with novel mechanisms of action. frontiersin.orgcambridge.org While the pace of new herbicide introductions has slowed significantly in recent decades, research continues in this area. frontiersin.orgnih.gov
Computational techniques and advanced molecular studies exploring the genomics, proteomics, and structural details of herbicide target sites in both crops and weeds are aiding in the search for new herbicide-like molecules that could potentially overcome existing resistance mechanisms. frontiersin.org Additionally, research into the specific mutations and metabolic pathways conferring resistance provides valuable insights for designing compounds that may be less susceptible to these resistance mechanisms. For example, understanding that certain ACCase mutations confer differential resistance to different ACCase chemical families (FOPs, DIMs, DENs) can inform the design of new compounds or the strategic use of existing ones. scielo.brnih.govplos.org The development of herbicide-resistant crops through techniques like mutagenesis and gene editing also offers possibilities for utilizing herbicides that were previously not selective in certain crops. nih.gov
Research findings often involve dose-response experiments to determine the level of resistance in weed populations and molecular analyses to identify the underlying resistance mechanisms, such as specific amino acid substitutions in the ACCase enzyme or increased enzyme activity. researchgate.netuga.eduuppersouthplatte.orgresearchgate.net
Example Research Data (Illustrative - Based on Search Results):
While specific detailed data tables for this compound resistance levels across numerous weed species and resistance mechanisms were not consistently available in a single, easily extractable format across the search results, the research indicates varying levels of resistance and different mechanisms across weed species. The following table structure represents the type of data that is generated in resistance research studies and would ideally be presented interactively.
Table 1: Illustrative this compound Resistance Levels and Mechanisms in Selected Weed Species
| Weed Species | Geographic Location | Resistance Level (Fold Resistance) | Primary Resistance Mechanism(s) | Key Research Finding/Citation |
| Setaria faberi | 319x (vs. susceptible) | Altered ACCase enzyme (Target-site) | Resistance linked to altered ACCase enzyme conferring high resistance. uppersouthplatte.org | |
| Digitaria sanguinalis | 66x (vs. susceptible) | Altered ACCase enzyme (Target-site) | Resistance linked to altered ACCase enzyme conferring high resistance. uppersouthplatte.org | |
| Sorghum halepense | Low level (2-3x) | ACCase overproduction (TSR) | Resistant biotype showed 2-3 fold higher ACCase activity. nih.govresearchgate.net | |
| Lolium rigidum | Australia | Enhanced metabolism (NTSR) | Cytochrome P450-related metabolism conferred resistance to multiple MoAs including ACCase. scielo.br | |
| Paspalum vaginatum | High level (>3200 g a.i. ha⁻¹) | Ile to Leu mutation at position 1781 (TSR) | In vitro selection and whole-plant studies confirmed mutation and high resistance. researchgate.netuga.edu | |
| Lolium multiflorum | France | Differential (FOPs > DIMs) | Novel W2027L mutation (TSR) | Mutation affected FOPs more than DIMs or DENs. nih.gov |
| Lolium multiflorum | UK | Differential | Novel W1999S mutation (TSR) | Mutation showed differential impact on ACCase herbicides. plos.org |
The development of resistance is influenced by factors such as the intensity of selection pressure, the frequency of herbicide use, the initial frequency of resistant individuals in the weed population, and the biological characteristics of the weed species. weedscience.orgcroplife.org.au Continuous monitoring and research are essential to track resistance evolution and inform the refinement of management strategies. scielo.brscielo.br
Advanced Analytical Methodologies for Sethoxydim and Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods provide the necessary separation of sethoxydim (B610796) and its metabolites from complex sample matrices before detection and quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/MS)
Gas chromatography (GC) is a separation technique applicable to volatile and thermally stable compounds. While this compound itself can be analyzed by GC, its lability and the potential for thermal degradation, along with the varying volatilities of its metabolites, can present challenges. GC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. GC-MS/MS is widely used for pesticide multiresidue analysis, offering improved data quality, especially in complex matrices, due to the use of tandem mass spectrometry and Multiple Reaction Monitoring (MRM) hpst.cz. This approach can significantly reduce false positives compared to single quadrupole GC/MS alsglobal.com.
For this compound and its metabolites, GC-MS has been used for identification purposes. For instance, in studies involving the metabolism of this compound in tomatoes, GC/MS was utilized to identify metabolites, with the presence of one metabolite indicated by a reconstructed ion chromatogram monitoring a specific m/z value epa.gov. While GC with a flame photometric detector (GC/FPD) in sulfur mode has been used for the quantification of this compound residues after derivatization and cleanup, LC-based methods are often preferred for their suitability for polar, acidic, and thermally labile compounds, which include many pesticides and their metabolites alsglobal.comacs.org.
Sample Preparation and Extraction Protocols for Diverse Matrices
Effective sample preparation and extraction are critical steps in the analytical workflow for this compound and its metabolites, as they aim to isolate the target analytes from complex matrices and concentrate them to detectable levels tandfonline.comthermofisher.com. The choice of protocol depends heavily on the matrix (e.g., soil, water, plant tissue, animal tissue) and the chemical properties of the analytes of interest.
Various extraction techniques have been employed for this compound and its metabolites from diverse matrices. Early methods involved extraction with organic solvents like dichloromethane (B109758) or methanol (B129727). For instance, this compound and its metabolites were extracted from aqueous solutions using dichloromethane cambridge.orgcambridge.org. Methanol extraction has been used for residues in tomatoes and orange process fractions epa.govepa.gov. The efficiency of extraction can be influenced by factors such as pH, with lower efficiency observed at alkaline conditions cambridge.orgcambridge.org.
For complex matrices like soil, plant, and animal tissues, more involved procedures are often necessary, including homogenization, partitioning steps, and cleanup steps to remove interfering substances epa.govepa.govepa.govepa.govepa.govepa.gov. Studies on this compound metabolism in sugar beets involved initial dichloromethane extractions followed by methylation and oxidation/methylation steps to recover different types of metabolites epa.gov. Methods for analyzing residues in animal tissues like chicken, goat, and cattle have also been developed, involving specific extraction and cleanup procedures epa.govepa.govsigmaaldrich.com.
Solid-Phase Extraction (SPE) and Microextraction Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that selectively retains target analytes or removes interfering compounds from a sample matrix using a solid sorbent material thermofisher.comglsciences.com. SPE is often employed to concentrate analytes and clean up extracts prior to chromatographic analysis, improving sensitivity and extending the lifespan of analytical columns and instrumentation thermofisher.comglsciences.com. SPE uses significantly smaller volumes of solvent compared to liquid-liquid extraction (LLE) thermofisher.com.
SPE, particularly using C18 sorbents, has been successfully applied for the extraction of this compound and its metabolites from water samples acs.orgnih.govacs.org. Recoveries for this compound from water using C18-SPE have been reported to be around 89% acs.orgnih.govacs.org. SPE has also been incorporated into methods for analyzing this compound residues in citrus fruits and orange process fractions, sometimes in combination with other cleanup columns like Florisil or alumina (B75360) epa.gov.
Microextraction techniques, which use even smaller amounts of solvent and sample, are also gaining traction in pesticide analysis. Dispersive solid-phase extraction (d-SPE), often part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, is a common cleanup technique for multi-residue pesticide analysis in various food matrices, including fruits, vegetables, and milk products hpst.czresearchgate.nettandfonline.comlcms.czresearchgate.net. While the provided results specifically mention d-SPE in the context of multi-pesticide analysis that includes this compound, they highlight its effectiveness in removing matrix interferences tandfonline.comlcms.cz. Automated online micro SPE (μSPE) coupled with LC-MS/MS has also been demonstrated for multi-pesticide residue analysis in matrices like grape, rice, and tea extracts, showing effectiveness in removing pigments and achieving satisfactory recoveries lcms.cz.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies
The QuEChERS method has gained significant popularity in pesticide residue analysis due to its simplicity, speed, cost-effectiveness, and broad applicability across various matrices. nih.govinterchim.frraykolgroup.com While initially developed for high-moisture food samples like fruits and vegetables, its use has expanded to other matrices, including soil and water. sigmaaldrich.comnih.govinterchim.frmdpi.com
The basic QuEChERS procedure involves acetonitrile (B52724) extraction of the homogenized sample, followed by a salting-out step using anhydrous magnesium sulfate (B86663) and other salts to induce phase separation. interchim.frraykolgroup.commdpi.com This is typically followed by a dispersive solid-phase extraction (dSPE) clean-up step using various sorbents to remove matrix co-extractives that can interfere with subsequent analysis. interchim.frraykolgroup.commdpi.comthermofisher.com
Studies have explored modified QuEChERS methods for the analysis of this compound and its degradation products in matrices like soil. nih.gov These modifications may include the addition of methanol to the extraction solvent and the optimization of parameters such as extraction time, water content, soil weight, and solvent volume and composition. nih.gov Different QuEChERS extraction kits (e.g., citrate (B86180) and acetate (B1210297) buffered) and dSPE clean-up sorbents (e.g., PSA, C18, ENVI-Carb) have been evaluated to improve recovery and reduce matrix effects for this compound and its metabolites. nih.govmdpi.com For instance, a combination of ENVI-Carb and a primary secondary amine sorbent in a QuEChERS method showed high recovery for multi-residue pesticides, including this compound, in agricultural water. mdpi.com
QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common approach for the simultaneous analysis of multiple pesticide residues, including this compound, in various samples such as human serum, agricultural water, and baby food. sigmaaldrich.com
Matrix Effects and Signal Suppression/Enhancement Considerations
Matrix effects are a significant concern in pesticide residue analysis, particularly when using mass spectrometry detection. nih.govthermofisher.com Matrix components co-extracted with the analytes can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement, which can affect the accuracy and sensitivity of the analysis. nih.govthermofisher.com
In QuEChERS methods, while the clean-up step aims to remove interfering matrix components, matrix effects can still occur. nih.govthermofisher.com The type and amount of dSPE sorbent used can influence the extent of matrix effects. mdpi.comhpst.cz For example, larger amounts of PSA sorbent (>50 mg per 1 mL extract) can lead to lower recoveries of certain pesticides with carbonyl groups, including this compound, especially in matrices with low levels of acidic co-extractives that would otherwise compete for the active sites on the PSA. hpst.cz
To mitigate matrix effects, various strategies are employed, including matrix-matched calibration, which involves preparing calibration standards in blank matrix extracts to compensate for the matrix's influence on the signal. thermofisher.comtandfonline.com The use of internal standards can also help to account for variations in matrix effects and other analytical variations. Optimized clean-up procedures, such as the use of specific sorbent combinations in QuEChERS, are crucial for reducing matrix co-extractives and minimizing matrix effects. nih.govmdpi.com
Spectroscopic and Immunochemical Detection Methods
Beyond chromatographic techniques coupled with mass spectrometry, other detection methods, including spectroscopic and immunochemical approaches, have been explored or have potential for this compound analysis.
Spectrophotometric and Fluorometric Approaches
Spectrophotometry and fluorometry are spectroscopic techniques that measure the absorption or emission of light by a substance, respectively. These methods can be used for the detection and quantification of analytes that have characteristic absorption or fluorescence properties.
Research on this compound has indicated that the compound and its putative breakdown products exhibit strong UV absorption at 282 nm, which has been utilized in the development of HPLC analytical methods using UV detection. cambridge.orgcambridge.orgresearchgate.net This suggests that spectrophotometric methods could potentially be applied for this compound analysis, particularly in relatively clean matrices or after appropriate sample clean-up.
Fluorometric approaches, which measure fluorescence, are known for their high sensitivity. Chlorophyll (B73375) fluorescence analysis is a technique used to assess the effects of herbicides, including ACCase inhibitors like this compound, on the photosynthetic apparatus of plants. scielo.brnotulaebiologicae.ronotulaebiologicae.roresearchgate.net Changes in chlorophyll fluorescence parameters can serve as an indicator of herbicide activity and can be measured using fluorometers. scielo.brnotulaebiologicae.roresearchgate.net While this is primarily a bioassay to assess herbicide impact rather than a direct quantification of the herbicide itself, it demonstrates the potential for fluorescence-based methods in studies related to this compound's effects. A fluorometric algal toxicity assay is also mentioned in the context of this compound's ecological risk assessment. usda.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical technique that utilizes antibodies to detect and quantify specific analytes. ELISA offers advantages such as high throughput, relatively low cost, and the ability to analyze a large number of samples.
While specific details on the development of a dedicated ELISA for this compound were not extensively found in the immediate search results, ELISA is a common technique used in the analysis of pesticides and other small molecules. researchgate.net The development of an ELISA for a compound like this compound would involve generating antibodies that specifically bind to this compound or its metabolites. ELISA has been used in studies involving this compound, for example, in quantifying protein expression in experiments where this compound was used as a treatment. nih.gov Additionally, ELISA is mentioned in the context of analyzing herbicide-tolerant cotton. usda.gov The feasibility of developing a sensitive and specific ELISA for this compound would depend on the ability to produce suitable antibodies and optimize the assay conditions to minimize cross-reactivity with matrix components or related compounds.
Surface Plasmon Resonance (SPR) for Binding Studies
Surface Plasmon Resonance (SPR) is a label-free biosensing technique used to monitor molecular interactions, such as the binding of a small molecule to a protein. SPR can provide information on binding kinetics and affinity.
Given that this compound is an ACCase inhibitor and exerts its herbicidal activity by binding to this enzyme, SPR could potentially be a valuable tool for studying the interaction between this compound and ACCase from different species. invasive.orgsigmaaldrich.com SPR could be used to characterize the binding affinity of this compound and its metabolites to ACCase, providing insights into their mode of action and potential differences in sensitivity between susceptible and tolerant plants. While no specific studies on the use of SPR for this compound binding studies were detailed in the search results, SPR is a standard technique for such molecular interaction analysis and is relevant in the context of understanding the biochemical basis of this compound's activity.
Quality Control and Assurance in this compound Analysis
Ensuring the quality and reliability of analytical results for this compound and its metabolites is paramount, especially in regulatory contexts such as residue monitoring in food and environmental samples. Quality control (QC) and quality assurance (QA) procedures are integral to analytical methodologies.
Key aspects of QC/QA in this compound analysis include method validation, which involves demonstrating that the analytical method is suitable for its intended purpose. This includes evaluating parameters such as sensitivity (limit of detection and quantification), accuracy (recovery), precision (repeatability and reproducibility), selectivity, and linearity. cambridge.orgcambridge.orgtandfonline.comjst.go.jp
Recovery studies are essential to assess the efficiency of the extraction and clean-up procedures and to determine the proportion of the analyte that is recovered from the matrix. jst.go.jpepa.gov Acceptable recovery ranges are typically defined by regulatory guidelines. thermofisher.com The stability of this compound and its metabolites in the sample matrix and during sample storage and analysis is another critical factor that needs to be evaluated as part of QC. epa.gov Given this compound's lability, storage conditions and the time between sample collection and analysis are important considerations. cambridge.orgcambridge.orgresearchgate.netepa.gov
The use of certified reference materials (CRMs) and analytical standards is crucial for calibration and for verifying the accuracy of the measurements. sigmaaldrich.comfujifilm.commedchemexpress.com Participation in interlaboratory proficiency testing programs can also help to assess the performance of the laboratory and the reliability of the analytical results.
Matrix effects, as discussed earlier, also fall under QC/QA considerations, and strategies to address them, such as matrix-matched calibration and appropriate clean-up, are part of ensuring data quality. nih.govthermofisher.com Regular maintenance and calibration of analytical instrumentation, along with proper documentation of all analytical procedures and results, are fundamental components of a robust QC/QA system in this compound analysis.
Method Validation and Interlaboratory Comparison Studies
Method validation is a fundamental process in analytical chemistry to confirm that a method is fit for its intended purpose. For the analysis of this compound and its metabolites, validation typically involves assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). labcompare.comeuropa.eu
Interlaboratory comparison studies, also known as collaborative studies or proficiency testing, play a vital role in evaluating the performance of analytical methods across multiple laboratories. labcompare.combiorxiv.orgiit.edu These studies help to determine the reproducibility of results and identify potential sources of variability between laboratories. biorxiv.orgiit.edu Participation in such studies allows individual laboratories to assess their performance and demonstrate their competence in analyzing specific analytes like this compound. iit.edu
Research has explored multi-residue analytical methods that include this compound and its metabolites. One interlaboratory comparison study evaluated a method utilizing liquid chromatography/high resolution mass spectrometry (LC-HRMS) with a QuEChERS-based extraction for the determination of multiple pesticide residues, including this compound and its sulfoxide (B87167) metabolite. researchgate.net The study involved testing the method at multiple laboratories using different matrices. researchgate.net
Another study focused on the simultaneous determination and method validation of clethodim (B606718) and its metabolites, and also mentioned this compound, in tobacco by LC−MS/MS. The proposed method showed satisfactory linearity (R² ≥ 0.9973) for the target compounds. researchgate.net The limits of detection and quantitation for the analytes in soil and tobacco leaf samples were reported as 0.024−0.06 mg/kg and 0.08−0.2 mg/kg, respectively. researchgate.net Recovery rates in blank soil and tobacco leaf samples ranged from 74.8% to 104.4% with relative standard deviations between 1.9% and 12.1%. researchgate.net
Early investigations into this compound residue analysis also highlighted the importance of method validation, particularly concerning the extraction efficiency of weathered residues from plant matrices. Studies compared the recovery of radioactive this compound residues from soybean and alfalfa using gas chromatography (GC) methods against radioactivity counting. epa.gov These studies revealed that the analytical method accounted for a significant portion of the total radioactivity, indicating that most of the activity could be converted to compounds determined by the method. epa.gov For instance, in one study with fortified hay samples, the average recovery was 81%, and correcting for procedural losses, the GC method accounted for 60% of the total radioactivity. epa.gov Another study on hay with weathered residues showed the method determined 48% of the initial residue, and with an average recovery of fortified samples at 81%, the method accounted for 60% of the total radioactivity. epa.gov
Data from Method Validation Study (Example based on search results):
| Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| Soil | This compound | 0.024-0.06 | 0.08-0.2 | 74.8-104.4 | 1.9-12.1 |
| Tobacco Leaf | This compound | 0.024-0.06 | 0.08-0.2 | 74.8-104.4 | 1.9-12.1 |
| Water | This compound | <0.1 µg/L | <0.1 µg/L | 89 ± 13 | - |
Note: The water data is from a different study focusing on cyclohexanedione oxime herbicides. researchgate.net
Certified Reference Materials and Standard Development
Certified Reference Materials (CRMs) and analytical standards are essential for ensuring the accuracy and comparability of analytical results for this compound and its metabolites. nih.govfao.org CRMs are materials with precisely characterized property values, accompanied by a certificate of analysis, and are produced in accordance with international standards such as ISO 17034 and ISO/IEC 17025. fao.orgsigmaaldrich.comlgcstandards.comaccustandard.comaccustandard.com They provide metrological traceability, linking the measurement results to a recognized international standard. fao.orgsigmaaldrich.com
This compound certified reference materials and analytical standards are commercially available from various suppliers. sigmaaldrich.comlgcstandards.comaccustandard.comaccustandard.comfujifilm.com These materials are used as calibrants for chromatographic techniques and other analytical methods. sigmaaldrich.com They are crucial for method development, validation, and ongoing quality control in the analysis of this compound residues in various matrices, including agricultural water and human serum samples. sigmaaldrich.com
The development of analytical standards involves ensuring their purity, homogeneity, and stability. fao.org CRMs are certified for their content, including uncertainty and expiry date, which are provided on the certificate. sigmaaldrich.com The use of CRMs helps laboratories to verify the accuracy of their measurements and compare their results with those obtained by other laboratories. nih.goveurachem.org
The concept of reference materials extends to biological matrices, although characterizing all constituents in complex biological samples is challenging. nih.gov For pesticide residue analysis, including this compound, the development and use of CRMs and analytical standards are critical for achieving reliable and comparable results across different laboratories and studies. fao.org These materials underpin method validation and enable laboratories to meet the requirements of quality standards like ISO/IEC 17025. iit.edulgcstandards.com
The stability of CRMs over time is also a consideration, and studies have investigated the long-term stability of pesticide CRMs under different storage conditions to ensure their continued suitability for use in analysis. fao.org
Applications of Sethoxydim in Scientific Research
Sethoxydim (B610796) as a Tool for Studying Plant Physiology and Biochemistry
This compound's inhibitory effect on ACCase provides researchers with a mechanism to probe and understand fundamental plant processes related to lipid synthesis and metabolic responses.
Investigations into Lipid Metabolism Pathways
Further research has explored the impact of this compound on ACCase activity itself. Studies have demonstrated that this compound can reduce ACCase activity in plastidial preparations of susceptible species like soybean. oup.com The presence of a biotinylated polypeptide corresponding in size to multifunctional ACCase in soybean plastids has been observed in relation to this sensitivity. oup.com Investigations using [1-14C]acetate labeling have confirmed that this compound affects lipid synthesis, likely through the inhibition of chloroplast homomeric ACCase activity, leading to a reduction in fatty acid synthase (FAS) activity due to malonyl-CoA deficiency. researchgate.net
This compound has also been used in studies aiming to manipulate lipid content in non-target organisms. For example, research has explored using this compound to potentially induce the overexpression of ACCase in Nannochloropsis salina, suggesting a potential application in increasing lipid content in this organism. researchgate.net
The differential effects of this compound on lipid metabolism in various species highlight its utility in dissecting the complexities and variations in plant lipid biosynthetic pathways.
Research on Plant Stress Responses and Adaptation
This compound can serve as a tool to investigate plant responses to herbicide-induced stress and the mechanisms of adaptation. While primarily known for its herbicidal activity, the physiological disruption caused by ACCase inhibition can trigger various plant stress responses. Research indicates that herbicide-induced pathogenesis can involve non-specific stress responses in weeds. researchgate.net Depending on the intensity and duration of the stressor, a plant may either adapt or undergo programmed cell death (PCD). researchgate.net Studies have shown that this compound treatment can induce changes in plant physiology beyond lipid metabolism. For instance, in rape (Brassica napus L.) leaves, this compound treatment enhanced the accumulation of anthocyanins, which are thought to reduce the damaging effects of herbicide stress. researchgate.net This suggests a link between this compound-induced stress and the activation of antioxidant defense systems. researchgate.netresearchgate.net
Water stress has also been shown to influence the effectiveness of this compound and the physiological parameters of plants. researchgate.net Studies on Brachiaria grass (Urochloa decumbens) under different water conditions revealed that water stress negatively impacted this compound effectiveness and decreased physiological parameters like photosynthetic rate, stomatal conductance, and transpiration. researchgate.net The herbicide application also caused anatomical changes in plants without water stress, such as limitations in cell growth and leaf thickness, while under stress conditions, these anatomical differences were not observed, but an increase in total leaf thickness occurred. researchgate.net This indicates that environmental stressors can modulate plant responses to this compound, providing insights into stress adaptation mechanisms.
Studies on Herbicide Selectivity Mechanisms
This compound is a selective herbicide primarily targeting grasses, and research utilizes this selectivity to understand the underlying mechanisms. Selectivity can be related to various factors, including differential absorption, translocation, metabolism, or enzymatic sensitivity at the target site (ACCase). uel.br Studies comparing the absorption of 14C-sethoxydim in susceptible corn (Zea mays) and tolerant pea (Pisum sativum) have shown greater absorption into the proliferative terminals of excised corn roots. cambridge.org This suggests that differential rates of absorption into meristematic regions can contribute to selectivity. cambridge.org The absorption of 14C-sethoxydim in corn did not appear to be mediated by an active transport system, indicating a possible passive transport mechanism. cambridge.org
Enzymatic insensitivity of ACCase is considered a main selectivity mechanism for ACCase inhibitors like this compound. uel.br While dicot plastids typically contain a multisubunit ACCase, the sensitivity of most monocots to cyclohexanediones is associated with the presence of a multifunctional ACCase in their plastids. oup.com However, the presence of a biotinylated 220 kDa polypeptide corresponding to multifunctional ACCase has been observed in soybean plastids, a dicot, which correlates with its sensitivity to this compound. oup.com This highlights the complexity of selectivity mechanisms and the importance of studying ACCase forms in different species.
Research also explores how interactions with other agrochemicals can affect this compound selectivity and efficacy. Tank mixtures of this compound with other herbicides, particularly broadleaf herbicides, have been shown to result in antagonistic interactions on grass control in various crops like corn and peanuts. scielo.brscilit.comcambridge.orgallenpress.com These interactions can be attributed to reduced this compound absorption or altered physiological processes within the plant. scilit.comawsjournal.org Studies have investigated the effect of different herbicide combinations and adjuvants on this compound absorption and efficacy, providing valuable data on factors influencing selectivity in mixed applications. scilit.comcambridge.org
Role in Weed Biology and Ecology Research
This compound's effectiveness against grass weeds makes it a relevant compound in research focused on weed biology, population dynamics, and interactions within agricultural ecosystems.
Characterization of Weed Population Dynamics and Resistance Evolution
This compound has been instrumental in studying the evolution of herbicide resistance in weed populations. The repeated use of ACCase inhibitors like this compound imposes strong selection pressure, leading to the development of resistant biotypes in various grass weed species. Research on weed population dynamics utilizes this compound to understand how resistance emerges and spreads. Studies have characterized this compound resistance in species like rigid ryegrass (Lolium rigidum Gaud.) and johnsongrass (Sorghum halepense). nih.govuwa.edu.au Mechanisms of resistance can include target-site mutations in the ACCase gene or non-target-site mechanisms such as enhanced metabolism or reduced herbicide uptake/translocation. nih.govuga.edunih.gov
Research involving this compound helps in identifying the genetic and biochemical basis of resistance. Studies have linked specific mutations in the ACCase gene to resistance to this compound and other ACCase inhibitors. uga.eduscielo.brcambridge.org Furthermore, research has investigated the role of increased ACCase enzyme activity in resistant populations, although the exact mechanisms for this increase (e.g., gene duplication or up-regulation) are still under investigation. nih.gov this compound is also used in studies evaluating cross-resistance patterns, where resistance to this compound may confer resistance to other herbicides within the same chemical group or even different groups due to non-target-site mechanisms. uga.edunih.govcambridge.org
Studies on weed population dynamics utilize this compound resistance as a case study to model and predict the evolution of resistance under different management strategies. biorxiv.org This includes evaluating the impact of herbicide use rates, mixtures, and rotations on the selection pressure for resistance. uwa.edu.aubiorxiv.org
Competitive Interactions in Agricultural Systems
This compound's selective control of grass weeds allows researchers to study the competitive interactions between crops and weeds in agricultural systems. By removing or suppressing grass weed competitors, this compound can influence crop performance and yield. Research in weed ecology often investigates the impact of weed interference on crop growth and the effectiveness of herbicides like this compound in mitigating these effects. Studies have explored the competitive ability of herbicide-resistant weed populations against crops, although some research suggests that certain resistance mechanisms may not be associated with a reduction in competitive ability. nih.gov
The use of this compound in combination with other weed management strategies, such as cultural practices or other herbicides, is also an area of research. Studies evaluate the efficacy of integrated weed management approaches that include this compound for controlling weed populations and minimizing their competitive impact on crops. tnau.ac.infao.org Understanding the competitive dynamics between susceptible and resistant weed biotypes in the presence or absence of this compound is crucial for developing sustainable weed management strategies.
The effect of this compound on non-target organisms within agricultural ecosystems can also be a subject of research, although the provided context focuses primarily on plant-related research applications. Studies on the effects of this compound-based herbicides on non-target organisms like Chlorella vulgaris have been conducted to assess potential ecological impacts. researchgate.net
Development of Novel Herbicide Discovery and Design Strategies
The increasing prevalence of herbicide-resistant weeds poses a significant challenge to agriculture, driving the need for the discovery and design of novel herbicides with new modes of action or the ability to overcome existing resistance. frontiersin.orgmdpi.com Research involving ACCase inhibitors like this compound contributes to this effort by providing insights into the enzyme's structure, inhibition mechanisms, and how resistance evolves. frontiersin.orgscielo.brscience.govnih.gov
High-Throughput Screening for ACCase Inhibitors
High-throughput screening (HTS) is a crucial technique in modern herbicide discovery, allowing for the rapid evaluation of large numbers of potential compounds for biological activity. nih.govresearchgate.netnih.gov In the context of ACCase inhibitors, HTS assays are designed to measure the enzyme's activity in the presence of various test compounds to identify those that effectively inhibit it. nih.govconicet.gov.ar
Research has focused on developing efficient and accurate HTS methods for identifying ACCase inhibitors. For instance, a malachite green colorimetric assay has been validated for measuring ACCase activity in grasses, offering a simpler and more labor-saving alternative to traditional radioisotope methods. nih.gov This method has been shown to accurately detect the relationship between chemical classes of ACCase inhibitors and cross-resistance in resistant biotypes, indicating its applicability for HTS for ACCase inhibitors. nih.gov The Z'-factor, an index for HTS, was around 0.7 for this method, suggesting it is an excellent screening system. nih.gov
High-throughput virtual screening (HTVS) is also being employed, leveraging artificial intelligence and machine learning to filter potential candidates from small molecule databases based on structural similarity to known ACCase inhibitors.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in herbicide design, aiming to understand how modifications to a compound's chemical structure influence its biological activity. frontiersin.orgnih.gov For ACCase inhibitors like this compound, SAR studies help identify key structural features responsible for potent enzyme inhibition and selectivity. frontiersin.orgnih.gov
Studies on cyclohexanedione (CHD) herbicides, including this compound, have explored the impact of different substituents on the cyclohexane (B81311) ring on herbicidal activity. researchgate.net Research on novel ACCase inhibitors, such as phenyl-substituted cyclic keto-enols containing a pyridazinone moiety, has revealed specific structural elements that contribute significantly to herbicidal efficacy against both grass and broadleaf weeds. nih.gov For example, a methyl group at the 2 or 6 position of the pyridazinone ring and ethyl groups at the ortho position of the phenyl ring were found to be important for high herbicidal activity. nih.gov These findings from SAR studies guide the rational design of new molecules with improved efficacy and broader weed control spectrum. nih.govnih.gov
Furthermore, SAR studies, often combined with molecular docking and dynamics simulations, help elucidate the binding interactions between inhibitors and the ACCase enzyme, including understanding how mutations in the enzyme can lead to resistance. frontiersin.orgnih.govacs.org This knowledge is crucial for designing inhibitors that can overcome resistance mechanisms. frontiersin.orgscience.gov
Degradation and Remediation Technologies for Sethoxydim Contamination
Chemical Degradation Processes
Sethoxydim (B610796) undergoes various chemical degradation processes in the environment, primarily influenced by factors such as light, water, and pH researchgate.netcambridge.org.
Hydrolysis and Oxidation Reactions
Hydrolysis is a potential degradation pathway for this compound, although reports on its significance can be conflicting invasive.org. Some sources suggest that this compound can degrade rapidly in water at room temperature, particularly under alkaline conditions researchgate.netcambridge.org. However, other information indicates that the product Poast®, a formulation containing this compound, is fairly stable in neutral aqueous solutions, with a reported half-life of about 40 days at 25°C orst.edu. This compound reacts spontaneously with water, leading to immediate structural changes researchgate.netcambridge.org.
Oxidation is another important chemical transformation for this compound. This compound can undergo oxidation to its sulfoxide (B87167) and sulfone derivatives regulations.govepa.gov. These oxidation products, such as this compound sulfoxide (MSO) and this compound sulfone (MSO2), have been identified as major metabolites epa.gov. The oxidation process that forms MSO and MSO2 can be reversible under chemically reducing (anaerobic) conditions regulations.gov.
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic contaminants from water and wastewater through oxidation reactions, primarily involving highly reactive hydroxyl radicals (•OH) membranechemicals.commdpi.comopenbiotechnologyjournal.com. AOPs are particularly useful for degrading biologically toxic or non-degradable materials like pesticides membranechemicals.com. These processes can lead to the fragmentation and conversion of contaminants into smaller, often inorganic, molecules, a process known as mineralization membranechemicals.comopenbiotechnologyjournal.com.
AOPs rely on the in-situ production of •OH radicals, which are powerful oxidants capable of reacting with a wide range of organic compounds membranechemicals.commdpi.comopenbiotechnologyjournal.com. The generation of these radicals can be achieved through various methods, including the use of ozone (O3), hydrogen peroxide (H2O2), ultraviolet (UV) light, or combinations thereof, often with the aid of catalysts membranechemicals.commdpi.com. While direct photolysis can contribute to degradation, combining UV with oxidizing agents like ozone or hydrogen peroxide is often more effective in generating hydroxyl radicals and enhancing degradation mdpi.com.
Biological Remediation Approaches
Biological processes, primarily microbial degradation and phytoremediation, play a significant role in the breakdown and removal of this compound from the environment invasive.orgufl.edu.
Phytoremediation Potential of this compound
Phytoremediation, the use of plants to remove, degrade, or contain contaminants, can potentially contribute to this compound dissipation. This compound is readily absorbed by plant roots and foliage and transported within the plant invasive.org. In tolerant plant species, this compound is rapidly metabolized into non-phytotoxic substances orst.eduinvasive.org. While this compound is designed to control grasses, its uptake and metabolism by broadleaf crops contribute to its removal from the soil and potential for phytodegradation within these plants. Research has also explored the tolerance of certain plant species, such as common buckwheat, to this compound, indicating their potential for use in areas where this compound residues might be present researchgate.net. Studies have also investigated the effects of this compound on microalgal strains, observing decreases in photosynthetic pigment content in the presence of the herbicide, which could influence algal-based remediation strategies frontiersin.org.
Bioremediation Using Specialized Microbial Consortia
Microbial metabolism is considered a primary mechanism for this compound degradation in soils orst.eduinvasive.orgufl.edu. Soil microorganisms, including bacteria and actinomycetes, are capable of breaking down this compound cdnsciencepub.comscilit.com. Studies have shown that this compound is degraded rapidly by microbial metabolism in soils, contributing to its relatively low persistence orst.eduinvasive.org. The half-life of this compound in soils due to microbial metabolism has been reported to average around 25 days invasive.org. While high concentrations of this compound can affect soil microflora populations, lower concentrations generally have little effect cdnsciencepub.comscilit.com. The disappearance of this compound in soil is primarily attributed to the action of soil microbes orst.edu. Research into the microbial response to this compound has indicated that degradation rates can be rapid initially, although the persistence of root inhibition suggests that breakdown products might still exert effects cdnsciencepub.comscilit.com. The use of specialized microbial consortia could potentially enhance the rate and completeness of this compound bioremediation in contaminated soils and water.
Physical Removal Methods and Adsorption Technologies
Physical processes also influence the fate and potential removal of this compound. This compound is water-soluble and does not bind strongly with soil particles, which gives it the potential for mobility in the environment orst.eduinvasive.orgufl.edu. Adsorption of this compound to soil particles increases with increasing soil organic content invasive.org. Despite its potential for mobility, rapid degradation generally limits extensive movement of this compound in the environment invasive.org.
Activated Carbon Adsorption for Water Purification
Activated carbon adsorption is a widely used method for removing various organic contaminants, including pesticides, from water due to its large surface area and high adsorption capacity. nih.govsentryair.com The effectiveness of activated carbon is influenced by its surface chemistry and pore structure. nih.gov Activated carbon is generally more effective at adsorbing compounds with high molecular weight and low solubility. sentryair.com
Research indicates that activated carbon can be an efficient adsorbent for pesticides in water. nih.gov For instance, studies on the removal of other pesticides like clopyralid (B1669233) have shown that activated carbon can significantly improve removal rates, especially when combined with other processes like ozonation and solar radiation. researchgate.net While specific detailed research findings solely focused on the adsorption of this compound onto activated carbon in water treatment are not extensively highlighted in the immediate search results, the general principles of activated carbon adsorption for organic contaminants and pesticides suggest its potential applicability for this compound removal. nih.govsentryair.com
The efficiency of activated carbon can be affected by the presence of dissolved organic matter, such as fulvic acid, which can compete for adsorption sites or form complexes with contaminants, thereby decreasing adsorption efficiency. Activated carbon can be used in powdered (PAC) or granular (GAC) forms, with GAC being preferred in industrial water treatment due to the possibility of regeneration. nih.gov
Membrane Filtration Techniques
Membrane filtration techniques, including nanofiltration (NF) and reverse osmosis (RO), are advanced water treatment processes capable of removing a wide range of contaminants, including organic compounds and dissolved substances. northwestern.edumann-hummel.comtaumataarowai.govt.nz These methods separate contaminants based on size exclusion and, in some cases, electrostatic interactions. northwestern.edu
Nanofiltration membranes are typically used for separating ions and small molecules and have been increasingly employed for removing dissolved organic matter and precursors to disinfection byproducts. mann-hummel.comtaumataarowai.govt.nz Reverse osmosis is a higher-pressure process that removes even smaller impurities and contaminants. mann-hummel.com
Membrane filtration offers advantages such as consistent filtration performance, the ability to remove particles and microorganisms, and customizable pore sizes for targeting specific contaminants. hawachmembrane.com However, smaller pore sizes, particularly in NF, can make membranes more susceptible to fouling. taumataarowai.govt.nz
Illustrative Data Table (Conceptual - based on general principles as specific this compound data is limited in sources):
| Remediation Technology | Target Contaminant Type | Primary Removal Mechanism | Potential this compound Removal Efficiency (Conceptual) | Notes |
| Activated Carbon Adsorption | Organic Compounds, Pesticides | Adsorption onto surface | Moderate to High | Efficiency can be affected by water chemistry and competing substances. nih.govsentryair.com |
| Nanofiltration (NF) | Dissolved substances, Small molecules | Size exclusion, Electrostatic repulsion | High | Effectiveness depends on this compound's molecular size relative to membrane pores. northwestern.edutaumataarowai.govt.nz |
| Reverse Osmosis (RO) | Dissolved substances, Ions | Size exclusion | Very High | Generally removes a broad range of small contaminants. northwestern.edumann-hummel.com |
This table is illustrative and based on the general capabilities of these technologies for similar compounds. Actual removal efficiencies for this compound would require specific experimental data.
Regulatory Science and Policy Implications of Sethoxydim Research
Scientific Basis for Environmental Risk Assessment Frameworks
Environmental risk assessment frameworks for pesticides like sethoxydim (B610796) are built upon a foundation of scientific data concerning their potential effects on non-target organisms and the environment. These frameworks integrate various types of data, including ecotoxicological studies and exposure assessments, to evaluate the likelihood and severity of adverse effects. The U.S. EPA, for instance, utilizes a risk quotient method, dividing exposure estimates by ecotoxicity values, to assess potential risk to non-target organisms and inform regulatory action. regulations.gov
Ecotoxicological Data Integration in Risk Models
The integration of ecotoxicological data is a critical component of environmental risk models for this compound. Studies evaluating the toxicity of this compound to various non-target organisms, such as aquatic invertebrates and birds, provide key data points for these models. For example, research indicates that this compound is practically non-toxic to mammals and birds on an acute oral basis, and practically non-toxic to freshwater fish, while being slightly toxic to aquatic invertebrates like Daphnia magna. epa.gov Species Sensitivity Distributions (SSDs) are also employed as a higher-tier ecological effect assessment tool, integrating acute toxicity data to determine hazardous concentrations and assess ecological risks. researchgate.net The ECOTOX database, maintained by the EPA, serves as a source for ecological toxicity data from the open literature, which can be used in risk assessments after meeting specific acceptability criteria. epa.gov
Research findings on the toxicity of this compound to specific organisms are integrated into risk models to predict potential environmental impacts. This involves comparing estimated environmental concentrations (EECs) with toxicity endpoints (e.g., LC50, EC50). For instance, early assessments estimated EECs for this compound in surface water and groundwater, and compared these to toxicity data for aquatic organisms to determine potential hazards. epa.govfederalregister.gov
Exposure Assessment Methodologies
Exposure assessment methodologies in this compound research aim to quantify the potential concentrations of the herbicide in various environmental compartments (e.g., water, soil, air) and the potential contact of non-target organisms with these concentrations. These methodologies often involve a combination of monitoring data and predictive modeling.
For example, modeled estimates of drinking water concentrations are directly entered into dietary exposure models for risk assessment. federalregister.gov Screening level water exposure models, such as PRZM/EXAMS, are used in dietary exposure analysis and risk assessment for this compound in drinking water, taking into account the physical, chemical, and fate/transport characteristics of the compound. federalregister.gov Exposure assessments may also estimate worker exposure rates based on empirical relationships from studies on other pesticides when direct occupational exposure studies for this compound are unavailable. usda.gov Site-specific conditions, such as soil type, topography, and predicted weather, are also considered in environmental and social risk assessments to reduce the risk of chemical pesticide use. nnrg.org
International and National Regulatory Perspectives on this compound Use (Research-Driven)
Regulatory perspectives on this compound use at both international and national levels are informed by scientific research, particularly concerning residue levels in food and the environment.
Scientific Input for Maximum Residue Limits (MRLs) in Food/Feed
Scientific research provides the basis for establishing Maximum Residue Limits (MRLs) for this compound in food and feed commodities. These limits are set to ensure that dietary exposure to this compound residues remains below levels considered safe for human health. Risk assessments, including acute and chronic dietary exposure analyses, are conducted by regulatory agencies like the EPA to support the establishment of tolerances (MRLs) for this compound residues in various raw agricultural commodities and processed foods. federalregister.govfederalregister.govfederalregister.govfederalregister.gov
Research on residue levels in crops following this compound application, as well as its metabolism and degradation, provides crucial data for these assessments. While Codex Alimentarius has not established MRLs for this compound, some national regulations, such as those in the European Union, have set MRLs for this compound (calculated as the sum of this compound and clethodim (B606718) including degradation products) in various products of plant and animal origin. federalregister.govsigmaaldrich.comregulations.gov Differences in national MRLs can occur, sometimes being significantly lower than those needed to cover residues in other regions, which can impact tolerance harmonization efforts. regulations.gov
Research on Environmental Quality Standards (EQS)
Research also contributes to the development of Environmental Quality Standards (EQS) for this compound, which are limits on the concentration of the substance in environmental matrices like water. Studies on the environmental fate and transport of this compound, including its half-life in soil and water and the persistence and mobility of its degradates, are essential for setting appropriate EQS. epa.govepa.govresearchgate.net While some information on relevant environmental water quality standards may not be readily available in standard databases, research on the potential for this compound to impact groundwater and surface water is considered in risk assessments. epa.gov Early assessments estimated environmental concentrations in surface and groundwater based on models, which would inform the need for and levels of EQS. epa.govfederalregister.gov
Sustainable Agricultural Practices and Regulatory Compliance (Research Context)
Research on herbicide resistance, for instance, informs regulatory strategies aimed at slowing the development and spread of resistant weeds, which is crucial for the long-term effectiveness and sustainability of herbicides. regulations.gov Furthermore, research exploring alternative weed control methods and the integration of diverse approaches in agricultural landscapes contributes to the scientific basis for promoting sustainable practices that align with regulatory goals of minimizing environmental impact. nih.govrug.nl Studies evaluating the environmental and social risks associated with pesticide use in specific agricultural contexts, such as floodplains, also contribute to informing sustainable management practices and conservation goals. uantwerpen.be
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 52923 |
Interactive Data Table Example (Illustrative - Based on search result structure, specific data points would need compilation from research)
While specific comprehensive datasets for direct interactive table generation across all sections were not immediately available in a single, easily extractable format from the search results, the structure of data used in risk assessments can be illustrated. For example, ecotoxicity data and estimated environmental concentrations are key inputs for risk quotients.
| Organism Type | Endpoint (e.g., LC50, EC50) | Value (ppm or ppb) | Estimated Environmental Concentration (EEC) (ppb) | Risk Quotient (RQ = EEC/Toxicity) | Level of Concern (LOC) | Potential Risk |
| Aquatic Invertebrates | LC50 (Daphnia magna) | 78 epa.gov | 205 (Direct Application) epa.gov | 2.63 | Varies regulations.gov | Assess further |
| Freshwater Fish | LC50 (Bluegill) | 265 epa.gov | 205 (Direct Application) epa.gov | 0.77 | Varies regulations.gov | Low |
| Freshwater Fish | LC50 (Rainbow Trout) | 170 epa.gov | 205 (Direct Application) epa.gov | 1.21 | Varies regulations.gov | Low |
| Birds | LC50 | >5000 epa.gov | 68 (Short Range Grass) epa.gov | 0.0136 | Varies regulations.gov | Low |
| Mammals | LD50 (Rat) | >2000 mg/kg epa.gov | Not directly comparable to environmental ppb | - | Varies regulations.gov | Low |
Emerging Research Directions and Future Perspectives on Sethoxydim
Integration of Omics Technologies in Sethoxydim (B610796) Research
The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of herbicide action and the evolution of herbicide resistance in weeds. These approaches provide comprehensive insights into the molecular and biochemical changes occurring within plants in response to herbicide exposure. mdpi.comnih.govresearchgate.net While widely applied in basic plant biology and crop science, the integration of omics in weed science, particularly concerning herbicides like this compound, is an area of active and emerging research. mdpi.comnih.govresearchgate.netresearchgate.net
Genomics and Metagenomics of Resistance
Genomics plays a crucial role in identifying the genetic basis of herbicide resistance. In the context of this compound, target-site resistance often involves mutations in the ACCase gene that reduce the enzyme's sensitivity to the herbicide. researchgate.netuga.eduresearchgate.netmdpi.com A commonly reported mutation conferring resistance to this compound is an isoleucine to leucine (B10760876) substitution at amino acid position 1781 in the chloroplastic ACCase. researchgate.netuga.eduresearchgate.net Genomics allows for the sequencing and analysis of ACCase genes from susceptible and resistant weed populations to pinpoint these specific mutations. researchgate.net
Beyond target-site resistance, non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, are also significant. mdpi.comresearchgate.netnih.gov NTSR is often more complex and can involve multiple genes and pathways. mdpi.comresearchgate.net Metagenomics, the study of the collective genetic material of microbial communities, can provide insights into the role of rhizosphere or phyllosphere microbes in herbicide degradation, potentially contributing to NTSR. While the provided search results discuss metagenomics in the context of transgenic traits and soil microbiomes, its specific application to understanding microbial contributions to this compound resistance in weeds is an emerging area. science.gov
Databases of herbicide resistance mechanisms, including genomic sequences associated with resistance, are being improved through advances in omics technologies. mdpi.com
Table 1: Examples of ACCase Mutations Conferring Resistance to ACCase Inhibitors (including this compound)
| Amino Acid Position (Grass ACCase) | Amino Acid Substitution | Herbicide Families Conferred Resistance | Source |
| 1781 | Ile to Leu | ACCase inhibitors (APP and CHD) | researchgate.netuga.eduresearchgate.netresearchgate.net |
| 2078 | Asp to Gly | This compound and APP herbicides | uga.edu |
| 2096 | Gly to Ala | ACCase inhibitors | researchgate.net |
| 1999 | Trp to Ser | Pinoxaden (dominant), Cycloxydim and this compound (partially recessive) | science.gov |
Transcriptomics in Response to this compound
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This technology helps to understand gene expression changes in plants exposed to this compound. By comparing the transcriptome of treated plants to untreated controls, researchers can identify genes that are upregulated or downregulated in response to the herbicide. nih.govnih.govplos.org
Transcriptome analysis has been used to investigate the mechanisms of synergy between this compound and other agents, such as mycoherbicides. A study on green foxtail (Setaria viridis) revealed that a reduced rate of this compound induced abscisic acid (ABA)-activated signaling pathways and a specific transcription factor (bZIP transcription factor 60) in herbicide-sensitive plants, which enhanced the efficacy of a fungal bioherbicide. nih.gov This suggests that this compound can influence plant defense pathways at the transcriptional level, impacting interactions with other biological control agents.
Transcriptomic studies can also shed light on the genes involved in metabolic resistance by identifying detoxification enzymes or transporters that are overexpressed in resistant plants. mdpi.com
Proteomics and Metabolomics in Response to this compound
Proteomics is the large-scale study of proteins, while metabolomics is the comprehensive analysis of metabolites within a biological system. These omics technologies provide insights into the functional and biochemical consequences of herbicide exposure. mdpi.comresearchgate.netmdpi.commdpi.com
Proteomics can help identify proteins whose abundance or modification changes in response to this compound, including target enzymes, detoxification enzymes, and proteins involved in stress response pathways. mdpi.com
Metabolomics allows for the profiling of small molecules within plant cells, revealing metabolic shifts induced by this compound. This can help identify metabolic pathways affected by the herbicide, accumulation of toxic intermediates, or production of protective compounds in resistant plants. researchgate.netmdpi.commdpi.com While general applications of metabolomics in studying plant responses to abiotic stress and herbicides have been highlighted, specific detailed research findings on this compound using metabolomics were not extensively detailed in the provided snippets, indicating this may be a less explored area or findings are dispersed across specific plant species studies. researchgate.netmdpi.commdpi.com However, metabolomics has been used to study the effects of various herbicides, including this compound, on plant metabolic profiles to understand their mode of action and plant responses. researchgate.net
The integration of transcriptomics, proteomics, and metabolomics (often referred to as multi-omics) offers a more holistic view of the complex biological responses to this compound, from gene expression to protein activity and metabolic changes. researchgate.netnih.gov This multi-omics approach is considered promising for unraveling the intricate molecular mechanisms underlying weedy traits, including herbicide resistance. nih.govresearchgate.net
Nanotechnology Applications in this compound Research
Nanotechnology involves the manipulation of materials at the nanoscale (1-100 nanometers) and offers novel approaches for various applications, including agriculture. researchgate.netmdpi.com In the context of herbicides like this compound, nanotechnology is being explored for improving delivery, efficacy, and reducing environmental impact. researchgate.netmdpi.comjchemrev.com
Controlled Release Formulations
One significant application of nanotechnology is the development of controlled-release formulations for herbicides. Encapsulating this compound in nanomaterials can regulate its release rate, ensuring a sustained supply of the active ingredient over time. researchgate.netmdpi.comjchemrev.comfrontiersin.org This can lead to reduced application frequency and lower total herbicide dosage, minimizing environmental exposure and potential off-target effects. researchgate.netmdpi.comjchemrev.com Nanocarriers can protect the herbicide from premature degradation by environmental factors such as sunlight, temperature, and microorganisms. researchgate.netjchemrev.com
Various nanomaterials, including polymeric nanoparticles, nanocapsules, and nanoemulsions, are being investigated for herbicide encapsulation and controlled release. researchgate.netmdpi.comjchemrev.comfrontiersin.org These nanoformulations can enhance the physical and chemical characteristics of the herbicide, improve foliar adhesion, and facilitate penetration into plant tissues. researchgate.netmdpi.com
Table 2: Potential Advantages of Nanotechnology in Herbicide Formulation
| Advantage | Description | Source |
| Controlled Release | Regulates the liberation rate of the active ingredient. | researchgate.netmdpi.comjchemrev.comfrontiersin.org |
| Increased Efficacy | Can enhance herbicide uptake and target delivery. | researchgate.netmdpi.comjchemrev.com |
| Reduced Dosage | Allows for lower amounts of active ingredient while maintaining effectiveness. | researchgate.netmdpi.comjchemrev.com |
| Protection from Degradation | Shields the herbicide from environmental factors like UV light and microbes. | researchgate.netjchemrev.com |
| Improved Environmental Profile | Reduces leaching, runoff, and off-target movement. | researchgate.netmdpi.comjchemrev.com |
Nanomaterials for Environmental Sensing and Remediation
Nanomaterials are also being explored for their potential in environmental sensing and remediation of pollutants, including herbicides. meegle.comrsc.orgijnrd.orgmdpi.comresearchgate.net Nanomaterials possess unique properties, such as high surface area-to-volume ratio and enhanced reactivity, which make them effective for adsorbing or degrading contaminants in soil and water. meegle.comrsc.orgijnrd.orgmdpi.comresearchgate.net
Nanosensors can be developed to detect and quantify herbicide residues in the environment, providing real-time monitoring capabilities. meegle.comijnrd.orgdntb.gov.ua This is crucial for assessing environmental contamination levels and ensuring compliance with regulations.
For environmental remediation, various nanomaterials, including metal-based nanoparticles, carbon-based nanomaterials (like carbon nanotubes), and polymeric nanocomposites, are being investigated for their ability to remove herbicides from contaminated water and soil. rsc.orgijnrd.orgmdpi.comresearchgate.net These materials can adsorb herbicide molecules onto their surface or catalyze their degradation into less toxic substances. meegle.comrsc.orgijnrd.orgmdpi.comresearchgate.net While the search results highlight the general application of nanomaterials for environmental remediation of various pollutants, including organic compounds and pesticides, specific research focusing on the remediation of this compound using nanomaterials was not prominently featured, suggesting this is an area with potential for further exploration. trea.comdntb.gov.ua
Artificial Intelligence and Machine Learning in this compound Research
Predictive Modeling for Resistance Evolution
Predictive modeling, often utilizing AI and ML techniques, is a crucial area of research for understanding and managing herbicide resistance. By analyzing historical data and identifying factors that contribute to the evolution of resistance, these models can help predict the likelihood and rate at which weed populations will develop resistance to herbicides like this compound. mdpi.comunipd.it Factors influencing resistance evolution include the repeated application of herbicides with the same site of action, the relative fitness of resistant and susceptible genotypes, and soil seed bank dynamics. unipd.it Neural network analysis and discriminant analysis are examples of techniques used in predictive modeling for herbicide resistance evolution. unipd.it Such models can aid in developing strategies to delay or mitigate resistance, such as implementing diverse weed management practices and optimizing herbicide application.
QSAR Modeling for Novel ACCase Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish relationships between the chemical structure of compounds and their biological activity. bioone.orgcambridge.org In the context of this compound and other ACCase inhibitors, QSAR modeling can be employed to design and predict the activity of novel compounds with improved efficacy or the ability to overcome existing resistance mechanisms. By analyzing the structural features of known ACCase inhibitors and their inhibitory activity, QSAR models can guide the synthesis of new molecules with a higher probability of success. researchgate.net This approach can accelerate the discovery and development of new herbicides by reducing the need for extensive experimental testing of a large number of compounds.
Interdisciplinary Approaches to this compound Research Challenges
Addressing the complex challenges associated with this compound, particularly herbicide resistance, necessitates interdisciplinary approaches. researcher.lifewellcomeopenresearch.org This involves integrating knowledge and methodologies from various scientific fields beyond traditional weed science and chemistry. researcher.lifemakemyassignments.com Collaboration between researchers from diverse backgrounds, such as biologists, geneticists, ecologists, computer scientists, and agricultural engineers, can lead to a more comprehensive understanding of the multifaceted issues surrounding herbicide use and resistance evolution. makemyassignments.comnih.gov Challenges in interdisciplinary research can include communication barriers due to specialized jargon and methodologies, as well as the complexity of integrating different research paradigms and techniques. makemyassignments.comnih.gov However, by fostering open communication, respecting diverse perspectives, and bridging disciplinary gaps, interdisciplinary teams can develop innovative solutions to complex problems like herbicide resistance. makemyassignments.comfrontiersin.org Examples of interdisciplinary contributions include the application of AI and ML from computer science to predict resistance or design new molecules, and the integration of ecological principles to develop sustainable weed management strategies that reduce reliance on single herbicide modes of action. researchgate.netmdpi.com
Q & A
Q. What are the primary metabolic pathways of sethoxydim in plants and livestock, and how should researchers design experiments to validate these pathways?
this compound undergoes rapid metabolism in plants and livestock, producing cyclohexenone derivatives such as sulfoxide, sulfone, hydroxylated analogs, and oxazole compounds. To validate these pathways:
- Experimental Design : Use radiolabeled this compound (e.g., -labeled) in controlled greenhouse or livestock studies to trace metabolite formation over time.
- Analytical Methods : Employ LC-MS/MS to identify metabolites, referencing standards like This compound M2-SO2 (CAS RN 37574-97) and 5-OH-M-SO2 (CAS RN 106613-06-3) for quantification .
- Sampling Strategy : Collect tissues (roots, leaves, liver, kidneys) at multiple time points to capture transient metabolites.
Q. How can researchers ensure reproducibility in this compound residue analysis across different environmental matrices?
Reproducibility requires standardized protocols:
- Reference Standards : Use certified analytical standards (e.g., >98% purity for This compound M2-SO2) stored at 0–6°C to minimize degradation .
- Matrix-Specific Validation : Validate methods for soil, water, and plant tissues separately. For water, include degradates like M1S and MSO2 due to their environmental persistence .
- Quality Controls : Implement spike-recovery tests with known concentrations (e.g., 0.1–10 ppm) and inter-laboratory comparisons.
What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s ecological impact?
Use structured frameworks to ensure rigor:
- PICO : Define Population (e.g., non-target plants), Intervention (this compound application rate), Comparison (untreated controls), and Outcome (biomass reduction).
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to current herbicide resistance trends .
Advanced Research Questions
Q. How can contradictory data on this compound’s effects on transmembrane potential (EmE_mEm) in plant roots be resolved?
Contradictions may arise from experimental conditions (e.g., pH, concentration):
- Replication : Repeat studies using root cells from both tolerant (e.g., corn) and susceptible species under varying pH (5 vs. 6) and herbicide concentrations (1–50 μM).
- Controls : Include ATPase inhibitors to isolate this compound-specific effects from background ion flux .
- Advanced Imaging : Use microelectrode arrays or voltage-sensitive dyes to capture real-time changes .
Q. What methodological strategies address discrepancies in this compound residue definitions for regulatory risk assessments?
Discrepancies arise from differing metabolite inclusion criteria. Strategies include:
Q. Table 1. Residues Included in Risk Assessment by Matrix
| Matrix | Residues Included |
|---|---|
| Plants | This compound + 2-cyclohexen-1-one metabolites |
| Livestock | This compound + 2-cyclohexen-1-one metabolites |
| Drinking Water | Parent + degradates (MSO, MSO2, M1S, M2S) |
Q. How can multi-omics approaches elucidate this compound’s mode of action in acetyl-CoA carboxylase (ACCase)-resistant weeds?
- Transcriptomics : Compare gene expression profiles (e.g., ACCase isoforms) in resistant vs. susceptible biotypes post-treatment.
- Metabolomics : Profile lipid biosynthesis intermediates to identify bypass pathways.
- Proteomics : Quantify ACCase phosphorylation states using 2D gel electrophoresis or SILAC labeling .
Q. What modeling techniques predict this compound’s environmental fate under climate variability?
- Hydrolysis/Photolysis Models : Input pH-dependent degradation rates (e.g., half-life = 5.23 days at pH 8.7) and UV irradiation data .
- GIS Integration : Map regional application rates with soil organic matter and rainfall patterns to simulate leaching risks.
- Monte Carlo Simulations : Quantify uncertainty in groundwater contamination predictions .
Methodological Best Practices
Q. How should researchers design controls for this compound metabolism studies in rotational crops?
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound efficacy trials?
- Nonlinear Regression : Fit log-logistic models (e.g., ) to estimate values.
- ANOVA with Tukey’s HSD : Compare means across application rates and adjuvants .
Q. How can FAIR data principles enhance transparency in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
